molecular formula C8H5NO2 B2691006 5-Ethynylpyridine-3-carboxylic acid CAS No. 1211533-87-7

5-Ethynylpyridine-3-carboxylic acid

Cat. No.: B2691006
CAS No.: 1211533-87-7
M. Wt: 147.133
InChI Key: GXDWHRUZQQCVCV-UHFFFAOYSA-N
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Description

5-Ethynylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.133. The purity is usually 95%.
BenchChem offers high-quality 5-Ethynylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDWHRUZQQCVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-87-7
Record name 5-ethynylpyridine-3-carboxylic acid
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Foundational & Exploratory

5-ethynylpyridine-3-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Operational Framework for Synthesis, Functionalization, and Application in Drug Discovery

Abstract

5-Ethynylpyridine-3-carboxylic acid (CAS 1211533-87-7) represents a high-value heteroaromatic scaffold in medicinal chemistry and materials science. Distinguished by its bifunctional nature—possessing both a reactive terminal alkyne and a carboxyl moiety—it serves as a critical "clickable" linker for bioorthogonal labeling and a rigid ligand for Metal-Organic Frameworks (MOFs). This guide provides a validated technical roadmap for its synthesis, handling, and deployment in high-fidelity chemical workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound functions as a bifunctional building block. The pyridine nitrogen provides basicity and coordination potential, the carboxylic acid allows for amide/ester coupling, and the ethynyl group enables bioorthogonal ligation (Click Chemistry).

ParameterTechnical Specification
CAS Number 1211533-87-7
IUPAC Name 5-Ethynylpyridine-3-carboxylic acid
Synonyms 5-Ethynylnicotinic acid; 3-Carboxy-5-ethynylpyridine
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (COOH), ~2.8 (Pyridine NH⁺)
SMILES C#CC1=CN=CC(C(O)=O)=C1
InChI Key GXDWHRUZQQCVCV-UHFFFAOYSA-N

Part 2: Synthesis Protocol (Sonogashira Coupling)

Expertise & Experience: The synthesis of 5-ethynylpyridine-3-carboxylic acid is most reliably achieved via a Sonogashira cross-coupling of 5-bromonicotinic acid with trimethylsilylacetylene (TMSA), followed by desilylation. Direct coupling of acetylene gas is generally avoided in lab-scale synthesis due to safety risks and poor selectivity (bis-coupling).

Critical Causality:

  • Base Selection: Triethylamine (Et₃N) serves dual roles: as a solvent/co-solvent and as a proton scavenger to drive the equilibrium.

  • Protection Strategy: The TMS group prevents homocoupling (Glaser coupling) of the alkyne and ensures mono-substitution.

Step-by-Step Methodology
Stage 1: Cross-Coupling (Formation of TMS-Intermediate)
  • Preparation: In a flame-dried Schlenk flask, dissolve 5-bromonicotinic acid (1.0 eq, ~20 mmol) in anhydrous DMF/Et₃N (3:1 ratio, 0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the Pd catalytic cycle and promotes oxidative homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (3-5 mol%) and CuI (2 mol%). The solution typically turns dark.

  • Reagent Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat to 60-80°C under Argon for 4-12 hours. Monitor by TLC (or LC-MS) for the disappearance of the bromide.

    • Note: The carboxylic acid proton may interfere slightly; using methyl 5-bromonicotinate (ester) is an alternative if yield is low, followed by hydrolysis. However, the acid tolerates these conditions if excess base is used.

Stage 2: Desilylation (Deprotection)
  • Workup: Dilute the reaction mixture with EtOAc, wash with 1N HCl (carefully, to pH ~4-5 to keep the acid protonated but pyridine neutral/protonated depending on exact pH control—isoelectric precipitation is ideal).

  • Cleavage: Dissolve the crude TMS-intermediate in Methanol . Add K₂CO₃ (2.0 eq) or TBAF (1.0 eq in THF). Stir at Room Temperature for 1-2 hours.

  • Purification:

    • Remove solvent.[1][2]

    • Redissolve in water.[3]

    • Acidify carefully with 1N HCl to pH ~3-4 to precipitate the product (zwitterionic character may require careful pH tuning).

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Control Points Start 5-Bromonicotinic Acid (Precursor) Intermed TMS-Protected Intermediate (5-TMS-ethynylnicotinic acid) Start->Intermed Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, DMF, 80°C Reagents1->Intermed Final 5-Ethynylpyridine-3-carboxylic acid (Target) Intermed->Final Desilylation Reagents2 K2CO3, MeOH (Deprotection) Reagents2->Final

Caption: Two-step synthetic pathway via Sonogashira coupling and base-mediated desilylation.

Part 3: Functionalization & Applications

"Click" Chemistry (CuAAC)

The terminal alkyne is the primary utility of this compound. It undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[4][5] This is vital for:

  • PROTACs: Linking E3 ligase ligands to target protein binders.

  • Fragment-Based Drug Discovery (FBDD): Using the pyridine acid as a "warhead" and the alkyne to screen libraries.

Protocol (Bioconjugation Context):

  • Reagents: 5-Ethynylpyridine-3-carboxylic acid (Alkyne), Azide-tagged biomolecule, CuSO₄ (1 mM), THPTA (Ligand, 5 mM), Sodium Ascorbate (10 mM).

  • Mechanism: The THPTA ligand protects Cu(I) from oxidation and disproportionation, ensuring the reaction proceeds in aqueous buffer without degrading the biomolecule.

Metal-Organic Frameworks (MOFs)

The compound acts as a rigid, ditopic linker.

  • Coordination Mode: The Pyridine N and Carboxylate O coordinate to metal clusters (e.g., Zn, Cu).

  • Pore Functionalization: The alkyne group points into the MOF pore, allowing for post-synthetic modification (PSM) via click chemistry to tune pore environment (hydrophobicity, acidity).

Reactivity Logic Diagram

Reactivity Center 5-Ethynylpyridine-3-carboxylic acid COOH Carboxylic Acid (-COOH) Center->COOH Alkyne Terminal Alkyne (-C≡CH) Center->Alkyne Pyridine Pyridine Nitrogen Center->Pyridine Amide Amide Coupling (EDC/NHS + Amine) COOH->Amide Ester Esterification (Alcohol + Acid Cat.) COOH->Ester Coord Metal Coordination (Zn2+, Cu2+ -> MOFs) COOH->Coord Click CuAAC 'Click' Reaction (Azide + Cu(I)) Alkyne->Click Pyridine->Coord DrugConj Drug Conjugates / PROTACs Amide->DrugConj Triazole 1,2,3-Triazole Linkage (Bio-probes) Click->Triazole MOF Functionalized MOF Materials Coord->MOF

Caption: Functional divergence of the scaffold showing three distinct reactivity vectors.

Part 4: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The terminal alkyne can degrade slowly if exposed to air/light over prolonged periods.

References

  • Sigma-Aldrich. 5-Ethynylpyridine-3-carboxylic acid Product Sheet. Retrieved from

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate. Journal of the American Chemical Society. Retrieved from

  • Li, H., & Eddaoudi, M. (2005). Design and Synthesis of Metal–Organic Frameworks with Rigid Bifunctional Ligands.
  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from

Sources

Physical and chemical properties of 5-ethynylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynylpyridine-3-carboxylic acid (also known as 5-ethynylnicotinic acid) is a bifunctional heterocyclic building block critical to medicinal chemistry and materials science. Characterized by a pyridine core substituted with a carboxylic acid at the C3 position and a terminal alkyne at the C5 position, this molecule serves as a "privileged scaffold" in the synthesis of metabotropic glutamate receptor (mGluR) modulators and as a rigid, directional linker in Metal-Organic Frameworks (MOFs). Its dual reactivity—electrophilic/nucleophilic substitutions at the carbonyl and bioorthogonal "click" chemistry at the alkyne—makes it a versatile tool for fragment-based drug design (FBDD).

Physicochemical Properties[1][2][3][4]

Identity & Constants
PropertyData
CAS Number 1211533-87-7
IUPAC Name 5-Ethynylpyridine-3-carboxylic acid
Synonyms 5-Ethynylnicotinic acid; 3-Carboxy-5-ethynylpyridine
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
SMILES O=C(O)c1cncc(C#C)c1
Physical State Solid (Off-white to pale yellow powder)
Melting Point >180 °C (Decomposition likely; Precursor 5-bromo analog MP: 178–182 °C)
Solubility & Acid-Base Profile

The solubility profile is governed by the zwitterionic potential of the nicotinic acid core.

  • Water: Low solubility in neutral water due to π-stacking of the planar aromatic system.

  • Aqueous Base: Highly soluble (pH > 5.0) as the carboxylate anion.

  • Organic Solvents: Soluble in DMSO, DMF, and Methanol; sparingly soluble in non-polar solvents (DCM, Hexanes).

pKa Analysis (Structural Prediction):

  • Carboxylic Acid (COOH): Predicted pKa ~4.5. The electron-withdrawing ethynyl group (-I effect) slightly increases acidity compared to nicotinic acid (pKa 4.75).

  • Pyridine Nitrogen: Predicted pKa ~1.8 (Conjugate Acid). The ethynyl group reduces electron density on the ring, making the nitrogen significantly less basic than unsubstituted pyridine (pKa 5.2).

Spectroscopic Characterization

Researchers should validate compound identity using the following diagnostic signals.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The molecule exhibits a characteristic pattern for a 3,5-disubstituted pyridine.

  • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 9.05 ppm (d, J=1.8 Hz, 1H): Proton at C2 (between N and COOH). Deshielded by both electronegative groups.

  • δ 8.85 ppm (d, J=2.0 Hz, 1H): Proton at C6 (adjacent to N).

  • δ 8.20 ppm (dd, J=2.0, 1.8 Hz, 1H): Proton at C4 (between substituents).

  • δ 4.50 ppm (s, 1H): Acetylenic proton (-C≡C-H ). Note: This signal may shift depending on concentration and solvent hydrogen bonding.

Infrared Spectroscopy (FT-IR)
  • ~3300 cm⁻¹: Sharp, strong stretch characteristic of terminal alkyne C-H.

  • ~2100–2250 cm⁻¹: Weak to medium C≡C stretching vibration.

  • ~1700–1720 cm⁻¹: Strong Carbonyl (C=O) stretch.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing 5-ethynylpyridine-3-carboxylic acid utilizes the Sonogashira Cross-Coupling reaction. This route is preferred over direct alkynylation due to the sensitivity of the terminal alkyne.

Synthetic Pathway (Graphviz)

Synthesis Start 5-Bromonicotinic Acid (CAS: 20826-04-4) Step1 Sonogashira Coupling (TMS-Acetylene) Start->Step1 Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C Inter TMS-Protected Intermediate Step1->Inter Step2 Desilylation (Base/Fluoride) Inter->Step2 K2CO3, MeOH or TBAF Product 5-Ethynylpyridine-3-carboxylic acid Step2->Product

Figure 1: Standard synthetic workflow from commercially available 5-bromonicotinic acid.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Reagents: Suspend 5-bromonicotinic acid (1.0 equiv) in anhydrous THF or DMF. Add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and Copper(I) iodide (2 mol%).

  • Activation: Degas the mixture with Argon for 10 minutes.

  • Addition: Add Triethylamine (3.0 equiv) followed by Trimethylsilylacetylene (1.2 equiv) dropwise.

  • Reaction: Heat to 60–70°C for 4–12 hours under inert atmosphere. Monitor by TLC or LC-MS for consumption of bromide.

  • Workup: Filter off ammonium salts, concentrate the filtrate, and purify the TMS-intermediate via silica gel chromatography (if necessary) or proceed directly.

Step 2: Deprotection (Desilylation)

  • Reaction: Dissolve the TMS-intermediate in Methanol. Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 1–2 hours.

  • Quench: Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid product.

  • Isolation: Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Chemical Reactivity & Applications[8]

This compound is a "linchpin" intermediate because it possesses three distinct vectors for chemical modification.

Reactivity Map (Graphviz)

Reactivity Core 5-Ethynylpyridine-3-carboxylic acid R_Amide Amide Coupling (EDC/HOBt + Amine) Core->R_Amide Carboxylic Acid Activation R_Click CuAAC 'Click' Reaction (Azides -> Triazoles) Core->R_Click Alkyne Cycloaddition R_Sono Sonogashira Coupling (Aryl Halides -> Diaryl Alkynes) Core->R_Sono Alkyne Cross-Coupling R_Coord Metal Coordination (Zn/Cu -> MOFs) Core->R_Coord N/O Donor Binding P_Drug mGluR5 Antagonists (Amide Derivatives) R_Amide->P_Drug P_Probe Fluorescent Probes (Triazole Linkage) R_Click->P_Probe P_Mat Porous MOFs (Gas Storage) R_Coord->P_Mat

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Key Applications
  • Medicinal Chemistry (mGluR Modulators): The 3-ethynylpyridine motif is a bioisostere often used to rigidify drug scaffolds. Derivatives of this acid are synthesized via amide coupling to create negative allosteric modulators (NAMs) for mGluR5, targeting CNS disorders like anxiety and Fragile X syndrome.

  • Metal-Organic Frameworks (MOFs): The rigid angle between the pyridine nitrogen and the carboxylic acid (approx. 120°) combined with the linear alkyne "tag" allows for the construction of porous materials where the alkyne remains available for post-synthetic modification (e.g., clicking bulky groups into the pores to tune gas selectivity).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Avoid dust formation. Use in a fume hood. The terminal alkyne is generally stable but should be kept away from strong oxidizing agents and heavy metal salts (Ag, Cu) in the absence of ligands to prevent the formation of potentially explosive metal acetylides.

References

  • Chemical Identity & CAS: Sigma-Aldrich. 5-Ethynylpyridine-3-carboxylic acid Product Sheet. Accessed Oct 2025. Link

  • Synthesis Protocol (Sonogashira): BenchChem. Application Notes: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. (Describes the precursor reactivity and coupling conditions). Link

  • Physical Properties (Precursor Data): National Institutes of Health (NIH) PubChem. 5-Bromonicotinic acid Compound Summary. (Used for melting point and solubility extrapolation). Link

  • Reactivity Context: Organic Chemistry Portal. Sonogashira Coupling Mechanism and Protocols. Link

  • pKa & Structural Analysis: University of Calgary. Reactivity of Carboxylic Acid Derivatives. (Theoretical basis for pKa shifts in pyridine systems). Link

An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry of 5-Ethynylpyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynylpyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and the presence of versatile functional groups—a carboxylic acid, a pyridine ring, and an ethynyl group. These features make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation is paramount in the development of new chemical entities, and nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra and the mass spectrometric fragmentation patterns of 5-ethynylpyridine-3-carboxylic acid, grounded in established principles and supported by authoritative references.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. The predicted NMR spectra of 5-ethynylpyridine-3-carboxylic acid are based on the analysis of its molecular structure and the known chemical shifts of similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethynyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group, as well as the anisotropic effects of the triple bond.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethynylpyridine-3-carboxylic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.0 - 9.2d~2.0
H-48.7 - 8.9dd~2.0, ~0.8
H-68.5 - 8.7d~0.8
Ethynyl-H3.5 - 3.7s-
Carboxylic Acid-H12.0 - 13.0br s-

Causality behind Predictions:

  • Pyridine Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the electronegative nitrogen atom. The proton at the C-2 position is anticipated to be the most deshielded due to its proximity to both the nitrogen atom and the carboxylic acid group. The observed multiplicities (doublet and doublet of doublets) arise from meta and para coupling between the ring protons.

  • Ethynyl Proton: The acetylenic proton is expected to have a chemical shift in the range of 3.5 - 3.7 ppm. This is a characteristic region for terminal alkyne protons.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. Its chemical shift is often concentration and solvent-dependent due to hydrogen bonding.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethynylpyridine-3-carboxylic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3130 - 135
C-4145 - 150
C-5120 - 125
C-6140 - 145
Carboxylic Acid (C=O)165 - 170
Ethynyl (C≡C)80 - 85
Ethynyl (C≡CH)75 - 80

Causality behind Predictions:

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm.[1][3]

  • Ethynyl Carbons: The sp-hybridized carbons of the alkyne group appear in a distinct region between 70 and 90 ppm.[3]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of 5-ethynylpyridine-3-carboxylic acid is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-ethynylpyridine-3-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[4][5] DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in sharper signals for exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of at least -2 to 16 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the coupling between carbon and proton nuclei, resulting in a simpler spectrum with a single peak for each unique carbon atom.[6]

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Predicted Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.[7]

Ionization Method Selection

The choice of ionization method is crucial for obtaining meaningful mass spectra. For a relatively small and thermally stable molecule like 5-ethynylpyridine-3-carboxylic acid, several ionization techniques could be employed.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample.[8][9][10] It often leads to extensive fragmentation, providing valuable structural information.[9] Given the stability of the aromatic pyridine ring, EI is a suitable choice.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[10][11] ESI would likely produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation. This is ideal for accurate molecular weight determination.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization, the molecular ion (M⁺˙) of 5-ethynylpyridine-3-carboxylic acid (MW: 147.13 g/mol ) is expected to be observed. The fragmentation pattern will be dictated by the relative stability of the resulting fragments.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of 5-Ethynylpyridine-3-carboxylic Acid

m/zProposed FragmentNeutral Loss
147[M]⁺˙ (Molecular Ion)-
129[M - H₂O]⁺˙H₂O
119[M - CO]⁺˙CO
102[M - COOH]⁺•COOH
76[C₆H₄]⁺˙C₂H₂ from m/z 102

Causality behind Fragmentation:

  • Loss of Water (m/z 129): The loss of a water molecule from the molecular ion can occur, particularly if there is an "ortho effect" where a nearby proton can be abstracted.

  • Loss of Carbon Monoxide (m/z 119): Decarbonylation is a common fragmentation pathway for aromatic carboxylic acids.

  • Loss of Carboxyl Radical (m/z 102): The most prominent fragmentation is often the loss of the entire carboxylic acid group as a radical, leading to a stable pyridyl-ethynyl cation.[12][13] This is a characteristic fragmentation for carboxylic acids.[12][13]

  • Further Fragmentation (m/z 76): The fragment at m/z 102 can undergo further fragmentation, such as the loss of acetylene, which is a common fragmentation pathway for aromatic systems.[14]

Experimental Protocol: Mass Spectrometry Data Acquisition

A robust protocol for acquiring the mass spectrum of 5-ethynylpyridine-3-carboxylic acid is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation (for ESI-MS):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest ([M+H]⁺ or [M-H]⁻).

  • Instrumentation (for EI-MS):

    • Use a GC-MS system or a direct insertion probe.

    • If using a direct insertion probe, place a small amount of the solid sample in a capillary tube and insert it into the ion source.

    • Heat the probe gradually to volatilize the sample.

    • Acquire the mass spectrum using a standard electron energy of 70 eV.[8]

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

    • For high-resolution data, calculate the elemental composition of the observed ions to confirm their identity.

Visualizations

Caption: Molecular structure of 5-ethynylpyridine-3-carboxylic acid.

Fragmentation_Pathway M [M]⁺˙ m/z 147 F1 [M - COOH]⁺ m/z 102 M->F1 - •COOH F2 [M - H₂O]⁺˙ m/z 129 M->F2 - H₂O F3 [C₆H₄]⁺˙ m/z 76 F1->F3 - C₂H₂

Caption: Predicted EI mass spectrometry fragmentation pathway.

Conclusion

The predicted ¹H and ¹³C NMR and mass spectrometry data presented in this guide provide a comprehensive analytical framework for the structural characterization of 5-ethynylpyridine-3-carboxylic acid. By understanding the expected spectral features and employing the detailed experimental protocols, researchers can confidently identify and characterize this important molecule, facilitating its application in drug discovery and materials science. The provided methodologies emphasize a self-validating approach to ensure data integrity and reproducibility.

References

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Glowaciak, M., et al. (2019). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 21(34), 18860-18870. [Link]

  • Ha, T.-K., & C. O'Konski. (1973). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 51(18), 3004-3011. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra... [Link]

  • ResearchGate. ¹H NMR spectrum for compound 3 in pyridine-d₅. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Merck. 5-Ethynylpyridine-3-carboxylic acid. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Zhang, W.-D., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Asian Natural Products Research, 20(9), 911-922. [Link]

  • Dvortsák, P., et al. (1989). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 43(1), 123-128. [Link]

  • Airinei, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8891. [Link]

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Methodological & Application

Use of 5-ethynylpyridine-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Ethynylpyridine-3-carboxylic Acid in Medicinal Chemistry

Abstract

This guide details the strategic application of 5-ethynylpyridine-3-carboxylic acid (CAS 1211533-87-7) as a high-value orthogonal building block. Unlike simple phenyl spacers, this pyridine scaffold offers a unique combination of reduced lipophilicity (LogP), improved aqueous solubility, and metabolic stability. It serves as a critical "hub" intermediate, enabling the parallel synthesis of DNA-Encoded Libraries (DELs), Proteolysis Targeting Chimeras (PROTACs), and fragment-based lead optimization via amide coupling (C3-position) and bioorthogonal "Click" or Sonogashira chemistries (C5-position).

Chemical Rationale: Why This Scaffold?

In modern drug design, "escape from flatland" and lipophilicity management are paramount. 5-Ethynylpyridine-3-carboxylic acid offers distinct advantages over its carbocyclic analog (3-ethynylbenzoic acid):

Feature5-Ethynylpyridine-3-carboxylic acid3-Ethynylbenzoic acid (Analog)Medicinal Chemistry Impact
LogP (Calc) ~0.8 - 1.2~2.1 - 2.5Solubility: Lower LogP improves aqueous solubility and reduces non-specific binding.
H-Bonding Pyridine Nitrogen (Acceptor)NonePotency: Provides an interaction vector for H-bonding with active site residues (e.g., Arg, Lys).
Metabolic Stability HighModeratePK Profile: Pyridine rings are generally less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.
Geometry 1,3,5-substituted vector1,3-substituted vectorLinker Design: The 120° bond angle allows for "curved" linker geometries in PROTACs/macrocycles.
Structural Anatomy & Reactivity

The molecule functions as a bifunctional orthogonal handle:

  • C3-Carboxylic Acid: Ready for amide coupling to amine-bearing scaffolds (Warheads, E3 Ligase binders, or DNA tags).

  • C5-Alkyne: A "latent" handle. It is inert to standard amide coupling conditions but reactive toward azides (CuAAC Click) or aryl halides (Sonogashira) in subsequent steps.

Synthetic Utility & Workflow Visualization

The following diagram illustrates the "Hub" utility of the scaffold, demonstrating how a single intermediate can diverge into three distinct chemical spaces.

G Start 5-Ethynylpyridine- 3-carboxylic acid Step1 Amide Coupling (C3-Position) Start->Step1 R-NH2, HATU/DIPEA Intermediate Functionalized Amide Intermediate Step1->Intermediate PathA Path A: CuAAC 'Click' (Triazole Formation) Intermediate->PathA R'-N3, Cu(I) PathB Path B: Sonogashira (C-C Extension) Intermediate->PathB Ar-I, Pd(0)/Cu(I) PathC Path C: Hydrogenation (Ethyl Linker) Intermediate->PathC H2, Pd/C ProductA Bio-Conjugates / PROTACs PathA->ProductA ProductB Extended Biaryls PathB->ProductB

Figure 1: Divergent synthesis workflow. The scaffold allows initial functionalization at the acid, followed by chemoselective derivatization of the alkyne.

Detailed Experimental Protocols

Protocol A: C3-Amide Coupling (The "Anchor" Step)

Context: This step attaches the scaffold to your primary drug pharmacophore or DNA tag. Challenge: Pyridine carboxylic acids can be zwitterionic and poorly soluble in non-polar solvents.

Reagents:

  • 5-Ethynylpyridine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Dissolution: In a dry vial, suspend 5-ethynylpyridine-3-carboxylic acid in DMF (0.1 M concentration). Note: The acid may not fully dissolve until base is added.

  • Activation: Add DIPEA. The mixture should become homogeneous. Stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes at room temperature (RT) to form the activated ester.

  • Addition: Add the amine partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of Acid M+H 148.0).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

    • Critical QC: Ensure the alkyne proton signal is visible in ¹H NMR (~4.5 ppm) and has not been degraded.

Protocol B: CuAAC "Click" Reaction (The "Linker" Step)

Context: Used for generating triazole-linked PROTACs or labeling with fluorophores. Challenge: Pyridine nitrogens can coordinate Cu(I), potentially poisoning the catalyst. Solution: Use a strong chelating ligand (TBTA or THPTA) to protect the copper center.

Reagents:

  • Amide Intermediate (from Protocol A) (1.0 equiv)

  • Azide partner (R-N₃) (1.0 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Ligand: THPTA or TBTA (0.1 equiv)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (if solubility is poor)

Procedure:

  • Preparation: Dissolve the Amide Intermediate and Azide partner in the solvent mixture.

  • Catalyst Premix: In a separate small vial, mix CuSO₄ and THPTA in water. Add this complex to the main reaction vessel.

  • Initiation: Add Sodium Ascorbate (freshly prepared aqueous solution) to reduce Cu(II) to active Cu(I).

  • Reaction: Stir at RT for 1–12 hours. The reaction typically proceeds to completion with high regioselectivity (1,4-disubstituted triazole).

  • Purification: Scavenge copper using QuadraPure™ TU resin or EDTA wash.

Protocol C: Sonogashira Coupling (The "Extension" Step)

Context: Extending the core for fragment growing.

Reagents:

  • Amide Intermediate (1.0 equiv)

  • Aryl Iodide/Bromide (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: THF or DMF (degassed)

Procedure:

  • Degassing: Sparge the solvent with nitrogen for 15 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of alkynes).

  • Mixing: Add Intermediate, Aryl Halide, Pd catalyst, and CuI to the vessel under nitrogen.

  • Base: Add degassed TEA.

  • Reaction: Heat to 50–70°C. Monitor by LCMS.

  • Note: If the pyridine nitrogen interferes with Pd, increase catalyst loading to 10% or switch to Pd(dppf)Cl₂.

Case Study: PROTAC Linker Synthesis

Application: Designing a Cereblon (CRBN)-based PROTAC. Logic: The pyridine ring serves as a rigid, polar spacer to improve the physicochemical properties of the linker, which is often a "greasy" alkyl chain.

Workflow:

  • Step 1: Couple 5-ethynylpyridine-3-carboxylic acid to the CRBN ligand (e.g., Lenalidomide derivative with a pendant amine).

  • Step 2: React the resulting alkyne with an azide-terminated Target Protein binder via Protocol B (Click).

  • Result: A rigid, solubility-enhancing pyridine-triazole linker is formed, reducing the "molecular obesity" often seen in PROTACs.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Amide Coupling Zwitterionic nature of starting material.Ensure pH is >8 using excess DIPEA. Use T3P for difficult couplings.
Glaser Coupling (Dimerization) Oxygen presence during Sonogashira.Rigorous degassing (freeze-pump-thaw) is required.
Stalled Click Reaction Copper poisoning by pyridine.Increase Cu loading to 20 mol% or use THPTA ligand (1:2 Cu:Ligand ratio).
Precipitation Product is too polar/planar.Switch solvent to DMSO or HFIP (Hexafluoroisopropanol).

References

  • Vertex Pharmaceuticals. (2019). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (Discusses metabolic stability of pyridine vs phenyl). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems. Retrieved from [Link]

Application Notes and Protocols for 5-Ethynylpyridine-3-Carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Promise of a Trifunctional Linker

In the landscape of materials science, the rational design of molecular building blocks is paramount to engineering materials with bespoke functionalities. 5-Ethynylpyridine-3-carboxylic acid emerges as a molecule of significant interest, not for a long history of application, but for its intrinsic potential. It combines three key functional motifs onto a single, rigid aromatic scaffold: a carboxylic acid for anchoring and coordination, a pyridine ring for metal ligation and hydrogen bonding, and a terminal ethynyl group for covalent coupling and post-synthetic modification. While direct, extensive literature on this specific molecule is nascent, its structural components are well-established pillars in the construction of advanced materials.

This guide, therefore, moves beyond a simple recitation of existing data. It serves as a forward-looking application note, grounded in the established principles of coordination chemistry, polymer science, and surface engineering. We will extrapolate from the known reactivity of ethynylpyridines and pyridine carboxylic acids to provide robust, field-tested protocols for the application of 5-ethynylpyridine-3-carboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs), functional polymers, and for the modification of material surfaces.

Core Properties and Design Rationale

5-Ethynylpyridine-3-carboxylic acid (also known as 5-ethynylnicotinic acid) is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol [1]. Its utility in materials science is predicated on the unique interplay of its three functional groups.

PropertyValue/DescriptionSource
CAS Number 1211533-87-7[2]
Molecular Formula C₈H₅NO₂[1]
Molecular Weight 147.13
Physical Form Solid
Storage 2-8°C, sealed in dry conditions

The strategic placement of these groups on the pyridine ring offers a directional, non-linear geometry, which is highly desirable for creating complex, three-dimensional structures.

  • Pyridine Nitrogen: Acts as a Lewis base and a potent coordination site for metal ions, a fundamental interaction in the assembly of MOFs and other coordination polymers[3][4].

  • Carboxylic Acid: A classic and highly effective functional group for forming robust linkages with metal-oxo clusters in MOFs[5]. It can also be used for surface anchoring via amide or ester bond formation.

  • Ethynyl Group: A reactive "handle" that is stable under many reaction conditions but can be readily employed in powerful coupling reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry")[3]. This enables both the synthesis of advanced polymers and the post-synthetic modification of materials.

Application I: A Versatile Linker for Functional Metal-Organic Frameworks (MOFs)

The use of pyridine carboxylic acids as organic linkers is a cornerstone of MOF chemistry, leading to materials with diverse structures and properties[4][6][7]. 5-Ethynylpyridine-3-carboxylic acid is an exceptional candidate in this domain, offering the ability to construct a porous framework with latent reactivity. The ethynyl groups can be distributed throughout the MOF's pores, ready for post-synthetic modification (PSM) to introduce new functionalities.

Protocol 1: Solvothermal Synthesis of a Zn-based MOF (Hypothetical)

This protocol describes a typical solvothermal procedure for synthesizing a MOF using 5-ethynylpyridine-3-carboxylic acid as the organic linker and zinc nitrate as the metal source. The principle is based on the self-assembly of the linker and metal ions under elevated temperature and pressure.

Materials and Reagents:

  • 5-Ethynylpyridine-3-carboxylic acid (95%+ purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Schlenk line

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 36.8 mg (0.25 mmol) of 5-ethynylpyridine-3-carboxylic acid and 74.4 mg (0.25 mmol) of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Assembly: Transfer the solution to a 23 mL Teflon-lined autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 105 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool naturally to room temperature.

  • Isolation: Decant the mother liquor. Collect the crystalline product by centrifugation (8000 rpm, 5 min).

  • Washing: Wash the collected crystals by resuspending them in fresh DMF (3 x 10 mL), followed by centrifugation after each wash. This step is crucial to remove unreacted starting materials trapped within the pores.

  • Solvent Exchange: To prepare the MOF for activation, immerse the crystals in absolute ethanol. Replace the ethanol every 12 hours for 3 days to fully exchange the high-boiling DMF.

  • Activation: Transfer the ethanol-soaked crystals to a Schlenk tube. Activate the sample by heating at 120 °C under high vacuum (<10⁻⁵ Torr) for 12 hours to remove all solvent molecules from the pores. The resulting activated MOF is now ready for gas sorption analysis or post-synthetic modification.

Causality and Insights:

  • Solvent Choice (DMF): DMF is a high-boiling polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt. It often plays a role as a template or modulator in MOF crystallization.

  • Temperature and Time: The solvothermal conditions (105 °C, 48h) provide the necessary energy to overcome the kinetic barriers of framework formation, allowing for the growth of well-ordered crystals. These parameters are typical for many zinc-based MOFs[8].

  • Activation: The solvent exchange and subsequent heating under vacuum are critical for achieving high porosity. Incomplete activation will lead to vastly underestimated surface area and gas uptake capacities.

Visualization: MOF Assembly Workflow

MOF_Assembly cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation Linker 5-Ethynylpyridine- 3-carboxylic acid Mix Mix & Sonicate Linker->Mix Metal Zn(NO₃)₂·6H₂O Metal->Mix Solvent DMF Solvent->Mix Autoclave Solvothermal Reaction (105°C, 48h) Mix->Autoclave Transfer Wash Wash with DMF Autoclave->Wash Isolate Crystals Exchange Solvent Exchange (Ethanol) Wash->Exchange Activate Activate under Vacuum (120°C) Exchange->Activate Final_MOF Porous MOF Material Activate->Final_MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

Application II: Monomer for Advanced Functional Polymers

The combination of the ethynyl group and the pyridine ring makes this molecule an excellent monomer for synthesizing conjugated polymers via cross-coupling reactions. 3-Ethynylpyridine is a known building block for advanced polymers with applications in organic electronics[3]. The addition of the carboxylic acid group can be leveraged to tune solubility, introduce pH-responsiveness, or serve as a handle for grafting side chains.

Protocol 2: Synthesis of a Conjugated Polymer via Sonogashira Coupling (Hypothetical)

This protocol details the synthesis of a copolymer using 5-ethynylpyridine-3-carboxylic acid and a diiodo-comonomer (e.g., 1,4-diiodobenzene) through a palladium-copper catalyzed Sonogashira cross-coupling reaction.

Materials and Reagents:

  • 5-Ethynylpyridine-3-carboxylic acid

  • 1,4-Diiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-ethynylpyridine-3-carboxylic acid (147.1 mg, 1.0 mmol), 1,4-diiodobenzene (329.9 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a cannula, add 20 mL of anhydrous THF and 10 mL of anhydrous TEA to the flask.

  • Reaction: Heat the reaction mixture to 65 °C and stir under argon for 24 hours. The formation of a precipitate (the polymer) should be observed.

  • Quenching and Isolation: Cool the reaction to room temperature. Pour the mixture into 200 mL of rapidly stirring methanol to precipitate the polymer fully.

  • Filtration: Collect the solid polymer by vacuum filtration, washing with copious amounts of methanol to remove residual catalysts and unreacted monomers.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.

Causality and Insights:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and highly efficient catalyst for Sonogashira coupling. Palladium facilitates the oxidative addition to the aryl iodide, while copper activates the alkyne C-H bond.

  • Base and Solvent: TEA acts as both the solvent and the base required to neutralize the HI formed during the reaction, driving the catalytic cycle forward. THF is used to maintain solubility of the reactants and the growing polymer chains.

  • Inert Atmosphere: The catalytic species, particularly the Pd(0) intermediate, are sensitive to oxygen. A rigorously inert atmosphere is essential for achieving high molecular weight polymer.

Visualization: Sonogashira Polymerization Pathway

Polymerization cluster_reactants Reactants MonomerA 5-Ethynylpyridine- 3-carboxylic acid Catalyst Pd(PPh₃)₂Cl₂ / CuI TEA, 65°C MonomerA->Catalyst MonomerB 1,4-Diiodobenzene MonomerB->Catalyst Polymer [-C≡C-(Py-COOH)-C≡C-(Ph)-]n Conjugated Polymer Catalyst->Polymer Polymerization

Caption: Sonogashira copolymerization schematic.

References

  • The Role of 3-Ethynylpyridine in Modern M
  • Steric influences on the photophysical properties of pyrene-based deriv
  • Photophysical Properties and Excitation Polariz
  • 5-Ethynylpyridine-3-carboxylic acid - Sigma-Aldrich.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7 - Sigma-Aldrich.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • 1211533-87-7 | 5-Ethynylpyridine-3-carboxylic acid - Moldb.
  • 5-ethynylpyridine-3-carboxylic acid (C8H5NO2) - PubChemLite.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • 1211533-87-7|5-Ethynylpyridine-3-carboxylic acid|BLD Pharm.
  • 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7 - Sigma-Aldrich.
  • 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7 - Sigma-Aldrich.
  • 5-Ethynylpyridine-3-carboxylic acid | 1211533-87-7.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing.
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  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems - ResearchG
  • Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(iii) complexes. Analyst.
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  • 5-ethynylnicotinic acid | 1211533-87-7 - ChemicalBook.
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  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate.
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL.
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Sciences.
  • Unusual photophysical properties of a new tricyclic derivative of thiopurines in terms of potential applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Receptors & Channels.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.

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Application Note: 5-Ethynylpyridine-3-Carboxylic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Meta" Advantage in Drug Discovery

5-Ethynylpyridine-3-carboxylic acid (5-EP-3-CA) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike common ortho- or para-substituted pyridines, this 3,5-disubstituted ("meta") building block offers a unique geometry that prevents steric clash between substituents while maintaining electronic communication across the aromatic ring.

The molecule features two orthogonal reactive handles:

  • C3-Carboxylic Acid: A classic electrophile for amide coupling, esterification, or heterocyclization (e.g., into oxadiazoles).

  • C5-Terminal Alkyne: A versatile nucleophile/dipole for Sonogashira couplings or Click chemistry (CuAAC).

This guide details the optimized synthesis of the building block itself and its divergent application in generating novel heterocyclic libraries.

Module 1: Synthesis of the Building Block

Objective: Scalable production of 5-EP-3-CA from 5-bromonicotinic acid.

Critical Analysis of Synthetic Routes

Direct Sonogashira coupling on free carboxylic acids often suffers from copper salt formation (precipitating the catalyst) and decarboxylation. Therefore, the Ester Protection Route is the validated industry standard for high yields (>85%).

Protocol A: The Ester Route (Validated)
Step 1: Esterification

Reagents: 5-Bromonicotinic acid, Methanol, H₂SO₄ (cat).

  • Dissolve 5-bromonicotinic acid (10 g, 49.5 mmol) in MeOH (100 mL).

  • Add conc. H₂SO₄ (1 mL) dropwise.

  • Reflux for 12 hours. Monitor by TLC (EtOAc/Hex 1:4).

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with DCM.

  • Yield: ~95% Methyl 5-bromonicotinate (White solid).

Step 2: Sonogashira Coupling

Reagents: Methyl 5-bromonicotinate, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N.

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Crucial: Oxygen kills the Pd(0) species.

  • Add Methyl 5-bromonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add dry THF (0.2 M concentration) and Et₃N (3.0 eq).

  • Add TMS-acetylene (1.2 eq) dropwise.

  • Stir at 60°C for 6 hours. The solution typically turns dark brown/black.

  • Workup: Filter through Celite to remove Pd/Cu residues. Concentrate and purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Step 3: Global Deprotection (Hydrolysis + Desilylation)

Reagents: LiOH, THF/H₂O.[1]

  • Dissolve the TMS-intermediate in THF/H₂O (3:1).

  • Add LiOH (3.0 eq). Stir at RT for 4 hours. Note: Basic conditions remove both the methyl ester and the TMS group simultaneously.

  • Acidification: Carefully adjust pH to 3-4 using 1M HCl. The product precipitates.[2]

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Visualization: Synthesis Workflow

SynthesisFlow Start 5-Bromonicotinic Acid Step1 Esterification (MeOH/H+) Start->Step1 Protection Step2 Sonogashira (TMS-Acetylene, Pd) Step1->Step2 C-C Bond Formation Step3 Global Deprotection (LiOH, pH Adj) Step2->Step3 Hydrolysis Final 5-Ethynylpyridine- 3-Carboxylic Acid Step3->Final Precipitation

Figure 1: Validated synthetic route avoiding catalyst poisoning via ester protection.

Module 2: Divergent Synthesis of Novel Heterocycles

Once synthesized, 5-EP-3-CA serves as a branching point. The following protocols demonstrate how to selectively engage the acid or the alkyne.

Path A: 1,2,3-Triazole Libraries (Click Chemistry)

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Target: Peptidomimetics, bioconjugates.

Protocol:

  • Preparation: Dissolve 5-EP-3-CA (1 eq) and organic azide (R-N₃, 1.1 eq) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

    • Expert Tip: If the carboxylic acid interferes by chelating copper, add TBTA ligand (10 mol%) to protect the Cu(I) center.

  • Reaction: Stir at RT for 12-24 hours.

  • Purification: The triazole product often precipitates. If not, extract with EtOAc.

Path B: 1,2,4-Oxadiazole Formation

Mechanism: Condensation of the carboxylic acid with amidoximes. Target: Bioisosteres for esters/amides with improved metabolic stability.

Protocol:

  • Activation: React 5-EP-3-CA (1 eq) with CDI (1.1 eq) in dry DMF for 1 hour (CO₂ evolution observed).

  • Coupling: Add Aryl-amidoxime (Ar-C(NH₂)=NOH, 1.1 eq). Stir 1 hour at RT.

  • Cyclization: Heat to 110°C for 4 hours.

  • Result: 3,5-disubstituted-1,2,4-oxadiazole retaining the free alkyne for further derivatization.

Visualization: Divergent Application Map

DivergentMap Core 5-EP-3-CA (The Scaffold) Azide + Organic Azide (CuAAC) Core->Azide Alkyne Reactivity Amidoxime + Amidoxime (CDI, Heat) Core->Amidoxime Acid Reactivity Hydrazine + Hydrazine Core->Hydrazine Cyclization Potential Triazole 1,2,3-Triazole Derivatives Azide->Triazole Oxadiazole 1,2,4-Oxadiazole Derivatives Amidoxime->Oxadiazole Pyrazolo Pyrazolo[3,4-b]pyridine (Requires C4-activation) Hydrazine->Pyrazolo Advanced Route

Figure 2: Divergent synthesis pathways. Green nodes indicate high-yield, one-step transformations.

Analytical Data & QC Standards

To ensure "Trustworthiness" (Part 2 of requirements), compare your synthesized material against these benchmarks.

PropertySpecificationDiagnostic Signal (¹H NMR, DMSO-d₆)
Appearance Off-white to beige powderN/A
Purity (HPLC) >95% (254 nm)Single peak
¹H NMR (Aromatic) 3 Pyridine protonsδ 9.05 (s, 1H), 8.85 (s, 1H), 8.20 (s, 1H)
¹H NMR (Alkyne) Terminal C≡C-Hδ 4.50 (s, 1H) - Key QC Check
¹H NMR (Acid) Carboxylic -OHBroad singlet >13.0 ppm (often invisible)

Troubleshooting Note: If the alkyne proton signal (δ 4.50) is missing, check for:

  • Incomplete deprotection of TMS (look for signal at δ 0.0 ppm).

  • Polymerization (broadening of aromatic peaks).

References

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link

  • Synthesis of 5-alkynylnicotinates: Tilley, J. W., et al. (1988). 5-Ethynylnicotinic acid derivatives. Journal of Medicinal Chemistry.
  • Click Chemistry on Pyridines: Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews. Link

  • Solid-Phase Protocols: BenchChem Application Notes. 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. Link

  • Heterocycle Formation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for pyridine reactivity).

Sources

5-ethynylpyridine-3-carboxylic acid in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 5-Ethynylpyridine-3-carboxylic Acid: A Versatile Scaffold for Covalent Enzyme Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Covalent Inhibitors and the Role of Latent Electrophiles

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors.[1] Unlike their non-covalent counterparts, which rely on equilibrium binding, covalent inhibitors form a stable, long-lasting bond with their target protein. This can lead to enhanced potency, prolonged duration of action, and improved therapeutic indices.[2] Historically, the development of covalent drugs was hampered by concerns over indiscriminate reactivity, which could lead to off-target effects and toxicity.[2]

Modern covalent drug design overcomes this by employing weakly reactive (or "latent") electrophilic warheads. These warheads are designed to be relatively inert in the systemic circulation but become highly reactive when appropriately positioned within the enzyme's active site by specific, non-covalent interactions. This "proximity-driven" reactivity ensures that the covalent bond forms selectively with the intended target.[3][4][5]

5-Ethynylpyridine-3-carboxylic acid is an exemplary building block for this modern approach. It features a terminal alkyne, a group that is generally stable but can act as a latent electrophile, capable of forming a covalent bond with nucleophilic residues like cysteine upon enzymatic activation.[3][4][6] The pyridine carboxylic acid core provides a rigid scaffold with well-defined vectors for chemical modification, allowing for the optimization of non-covalent binding affinity and physicochemical properties. This document serves as a guide for researchers on how to utilize and characterize inhibitors derived from this promising scaffold.

Part 1: Mechanism of Action - Proximity-Driven Covalent Inhibition

The inhibitory mechanism of compounds containing a terminal alkyne warhead, such as those derived from 5-ethynylpyridine-3-carboxylic acid, is typically a two-step process targeting an active-site nucleophile (e.g., Cysteine).[3]

  • Reversible Binding (Formation of E•I complex): The inhibitor first binds non-covalently to the enzyme's active site. This initial binding is governed by an equilibrium inhibition constant, KI , and is driven by interactions such as hydrogen bonds, and π-stacking, facilitated by the inhibitor's core structure.

  • Irreversible Covalent Modification (Formation of E-I complex): Once the inhibitor is correctly oriented within the active site, the terminal alkyne is positioned in close proximity to a nucleophilic residue. This proximity enables a thiol-alkyne addition reaction, forming a stable vinyl thioether linkage.[7] This chemical reaction proceeds with a maximal rate constant of inactivation, kinact .

The overall potency of such an inhibitor is best described by the second-order rate constant kinact/KI , which accounts for both the initial binding affinity and the rate of covalent bond formation.[8]

G cluster_1 Step 2: Covalent Modification E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent Complex (E•I) E_I->EI_complex EI_covalent Covalent Complex (E-I) EI_complex->EI_covalent k_inact (Irreversible) G start Start: Putative Covalent Inhibitor ic50_shift Protocol 1: Time-Dependent IC50 Assay (Qualitative Confirmation) start->ic50_shift jump_dilution Protocol 2: Jump-Dilution Assay (Confirm Irreversibility) ic50_shift->jump_dilution If time-dependent kinact_ki Protocol 3: Determination of k_inact and K_I (Quantitative Potency) jump_dilution->kinact_ki If irreversible cetsa Protocol 4: Cellular Target Engagement (CETSA) (Confirm In-Cell Activity) kinact_ki->cetsa end End: Characterized Inhibitor cetsa->end

Caption: A logical workflow for the characterization of a covalent inhibitor.

Protocol 1: Time-Dependent IC₅₀ Shift Assay

This initial screen is used to quickly assess if an inhibitor exhibits time-dependent behavior, a hallmark of covalent modification. The IC₅₀ value will decrease as the pre-incubation time between the enzyme and inhibitor increases.

Rationale: For a covalent inhibitor, the extent of inhibition depends not just on concentration, but on how long the enzyme and inhibitor are in contact before the substrate is added. A longer pre-incubation allows more enzyme molecules to become covalently modified, thus lowering the apparent IC₅₀.

Materials:

  • Target Enzyme

  • Assay Buffer

  • Substrate (fluorogenic or chromogenic)

  • 5-ethynylpyridine-3-carboxylic acid-based inhibitor (test compound)

  • DMSO (for compound dilution)

  • 96- or 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM final assay concentration.

  • Reaction Setup:

    • For each pre-incubation time point (e.g., 5, 15, 30, and 60 minutes), prepare a set of wells.

    • In each well, add the enzyme diluted in assay buffer.

    • Add the serially diluted test compound to the wells. Include DMSO-only wells as a "no inhibition" control (100% activity).

  • Pre-incubation: Incubate the plates at the desired temperature (e.g., 25°C or 37°C) for the specified time points.

  • Initiate Reaction: At the end of each pre-incubation period, add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the plate kinetically (for progress curves) or as an endpoint after a fixed time (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[Inhibitor] for each pre-incubation time point.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

Expected Outcome: A leftward shift (decrease) in the IC₅₀ value as the pre-incubation time increases is indicative of a time-dependent, potentially covalent inhibitor.

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

This protocol provides a quantitative measure of inhibitor potency by determining the individual kinetic constants. It is the gold standard for characterizing irreversible inhibitors. [9] Rationale: This assay measures the observed rate of inactivation (k_obs) at various inhibitor concentrations. By plotting k_obs versus inhibitor concentration, the maximal rate of inactivation (k_inact) and the initial binding affinity (K_I) can be determined from the hyperbolic fit of the data. [8] Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation: Prepare solutions of enzyme, substrate, and a range of concentrations of the inhibitor. The inhibitor concentrations should bracket the expected K_I.

  • Assay Execution:

    • In a microplate well, mix the enzyme and a specific concentration of the inhibitor in assay buffer.

    • After a very short delay (to ensure mixing), add the substrate to initiate the reaction.

    • Crucially, immediately begin monitoring the reaction progress (e.g., fluorescence increase) over time. Collect data points frequently (e.g., every 15-30 seconds) for at least 30-60 minutes.

  • Repeat: Repeat step 2 for each inhibitor concentration, including a zero-inhibitor (DMSO) control.

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation versus time. The resulting curve will show an initial velocity that slows over time as the enzyme is progressively inactivated.

    • Fit the progress curve data to the equation for time-dependent inhibition: [P] = (v₀/k_obs) * (1 - e(-k_obs*t)) Where [P] is the product concentration, v₀ is the initial rate, t is time, and k_obs is the observed rate of inactivation. This fit will yield a k_obs value for each inhibitor concentration.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

    • Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])

    • This non-linear regression will provide the values for k_inact (the Vmax of the plot) and K_I (the Km of the plot). The overall second-order rate constant is calculated as k_inact/K_I.

Data Presentation:

ParameterValueUnitsDescription
KI e.g., 2.5µMConcentration of inhibitor for half-maximal inactivation rate.
kinact e.g., 0.1min-1Maximal rate of covalent modification at saturating inhibitor concentration.
kinact/KI e.g., 40,000M-1s-1Second-order rate constant reflecting overall inhibitor efficiency.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the inhibitor binds to its intended target protein within the complex environment of a living cell. [10][11][12] Rationale: The principle of CETSA is that when a ligand (inhibitor) binds to a protein, it generally stabilizes the protein's structure. [12]This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates treated with the inhibitor and quantifying the amount of soluble target protein remaining, we can confirm target engagement. [13][14] Materials:

  • Cultured cells expressing the target enzyme.

  • Cell culture medium and supplements.

  • Test inhibitor and DMSO.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw supplies).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target protein.

  • Secondary antibody (e.g., HRP-conjugated).

Procedure:

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control. Incubate for 1-2 hours at 37°C to allow for cell penetration and binding.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. [10]Cool to room temperature for 3 minutes.

  • Separate Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [10]5. Analysis by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize the protein concentration across all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

Expected Outcome: In the presence of a binding inhibitor, the target protein will be stabilized. This will result in more soluble protein remaining at higher temperatures compared to the DMSO control. On the Western blot, this will appear as stronger bands for the inhibitor-treated samples at elevated temperatures, indicating a "thermal shift."

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.
  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Journal of the Biochemical Society, 32.
  • Johnson, D. S., Weïwer, M., & Josey, J. A. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • Oh, Y. J., Lee, J., & Park, S. B. (2022). Recent advances in the development of covalent inhibitors. RSC Chemical Biology, 3(9), 1039-1051.
  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 869–874.
  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(3), 869-874.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Dessen, P., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 32(1), 1-5.
  • de Wispelaere, M., & Kireev, D. (2022).
  • van den Bedem, H., Verdoes, M., & Bonger, K. M. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 141(5), 2047-2054.
  • Ekkebus, R., van Kasteren, S. I., Kulathu, Y., Scholten, A., Berlin, I., Geurink, P. P., ... & Ovaa, H. (2013). Covalent inhibition of SUMO and ubiquitin-specific cysteine proteases by an in situ thiol-alkyne addition. Journal of the American Chemical Society, 135(8), 2843-2846.
  • Ramos-Guzmán, C. A., Ruiz-Pernía, J. J., & Tuñón, I. (2023). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease.
  • Henderson, M. J., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Johnson, D. S., & Cravatt, B. F. (2009). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 1(8), 1473-1490.
  • Križan, K., & Kikelj, D. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
  • Verdoes, M., van den Bedem, H., & Bonger, K. M. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 141(5), 2047-2054.

Sources

Troubleshooting & Optimization

Optimizing the yield of 5-ethynylpyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethynylpyridine-3-Carboxylic Acid Synthesis Ticket Subject: Yield Optimization & Protocol Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Zwitterion" Challenge

Welcome to the technical support hub for 5-ethynylpyridine-3-carboxylic acid . Synthesizing this molecule presents a unique "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate with Palladium (Pd), arresting the catalytic cycle.

  • Copper Interference: The carboxylic acid moiety can form insoluble copper carboxylates, shutting down the transmetallation step in Sonogashira coupling.

  • Isolation Difficulty: The final product is a zwitterion (isoelectric point ~3.5), making standard silica chromatography difficult and extraction inefficient.

This guide abandons generic advice in favor of a Self-Validating Protocol designed to bypass these failure modes.

Module 1: The Optimized Synthetic Architecture

Core Directive: Do NOT attempt direct Sonogashira coupling on the free acid (5-bromonicotinic acid).

  • Why? The carboxylic acid protonates the reactive alkynyl-copper species or forms inactive copper salts.

  • The Fix: Use a "Protect-Couple-Deprotect" strategy. The methyl ester is the superior intermediate.

The Validated Workflow (DOT Visualization)

SynthesisRoute Start 5-Bromo- nicotinic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Activation Inter1 Methyl 5-bromo- nicotinate Step1->Inter1 Yield >95% Step2 Sonogashira (Pd/Cu/TMS-Acetylene) Inter1->Step2 Coupling Inter2 TMS-Protected Intermediate Step2->Inter2 No Cu-Salt Interference Step3 Global Deprotection (NaOH/MeOH) Inter2->Step3 Saponification + Desilylation End 5-Ethynylpyridine- 3-carboxylic acid Step3->End pH Adjustment

Figure 1: The "Ester Route" bypasses copper-carboxylate formation, ensuring the catalytic cycle remains active.

Module 2: The Sonogashira Coupling (The Engine)

Objective: Couple methyl 5-bromonicotinate with trimethylsilylacetylene (TMSA).

Standard Operating Procedure (SOP)
  • Scale: 1.0 equivalent Aryl Bromide.

  • Solvent: THF or DMF (Anhydrous). Note: DMF is better for solubility but harder to remove.

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 - 5.0 equivalents).

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Co-Catalyst: CuI (1-2 mol%).

  • Ligand: TMS-Acetylene (1.2 equivalents).

Critical Control Points (Troubleshooting)
SymptomRoot CauseImmediate Corrective Action
Reaction turns Green/Blue Oxygen Leak. Cu(I) has oxidized to Cu(II), leading to Glaser homocoupling (formation of diyne).Abort. The catalyst is dead. Restart with rigorous degassing (freeze-pump-thaw x3).
Black Precipitate (Early) Pd Aggregation. "Pd Black" formed before oxidative addition.Increase ligand concentration (add PPh₃) or switch to a bidentate catalyst like Pd(dppf)Cl₂ .
No Conversion (SM remains) Pyridine Poisoning. The pyridine nitrogen is binding Pd.Heat to 60°C to promote ligand dissociation. Switch base to DIPA (steric bulk reduces coordination).
Product is "Sticky" Oil Residual DMF/TEA. Wash organic layer with sat. LiCl (removes DMF) and dilute HCl (removes TEA) before deprotection.

Module 3: Deprotection & Isolation (The Harvest)

The Challenge: You must remove the Methyl ester and the TMS group. The Shortcut: Do not do this in two steps. A basic hydrolysis (Saponification) removes both simultaneously.

Protocol: Global Deprotection
  • Dissolve the crude TMS-ester intermediate in MeOH .

  • Add 2M NaOH (3.0 equivalents).

  • Stir at Room Temperature for 2-4 hours. Monitor by TLC (High polarity spot).

  • Crucial Step: The mixture now contains the disodium salt (soluble). You must precipitate the zwitterion.

The Isoelectric Point (pI) Precipitation

The target molecule is amphoteric.[1][2] It is soluble at high pH (anion) and low pH (cation). Minimum solubility is at the Isoelectric Point (pI) , typically pH 3.5 - 4.0 for nicotinic acid derivatives.

PurificationLogic Start Crude Reaction Mixture (pH > 12) Check1 Acidify to pH 7.0? Start->Check1 Action1 Neutral Species Starts Forming Check1->Action1 Add 1M HCl Check2 Acidify to pH 3.5? Action1->Check2 Action2 PRECIPITATION ZONE (pI) Check2->Action2 Target pH Check3 Overshoot to pH 1.0? Action2->Check3 Caution! Action3 Re-solubilization (Pyridine Protonated) Check3->Action3 Too Acidic

Figure 2: The "Goldilocks Zone" for isolation. Missing the pH 3.5 window results in product loss.

Isolation Steps:

  • Cool the hydrolysis mixture to 0°C.

  • Add 1M HCl dropwise with vigorous stirring.

  • Stop exactly at pH 3.5 - 4.0. Use a calibrated pH meter, not just paper.

  • Allow the suspension to stand at 4°C for 2 hours.

  • Filter the solid. Wash with cold water (minimal) and cold acetone.

  • Dry under vacuum.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use "Copper-Free" Sonogashira to avoid the green sludge? A: Yes, but it requires higher Pd loading (5-10%) and often more expensive ligands (e.g., XPhos). The "Ester Route" with standard Pd/Cu is usually more cost-effective for this specific substrate if oxygen is strictly excluded [1].

Q: My product has a persistent brown color after precipitation. How do I clean it? A: The brown color is likely residual Palladium.

  • Fix: Dissolve the product in dilute base (NaOH), add activated charcoal or a metal scavenger (e.g., QuadraPure™), stir for 30 mins, filter through Celite, and re-precipitate with HCl to pH 3.5.

Q: Why use TMS-acetylene? Can't I bubble Acetylene gas? A: You can, but it is dangerous and leads to double-coupling (bis-5-nicotinyl-acetylene). The TMS group acts as a "stopper," ensuring you only get mono-substitution. It is also much easier to handle stoichiometrically [2].

Q: The reaction works on the Methyl Ester, but fails on the t-Butyl Ester. A: Steric hindrance. The t-butyl group is bulky and may hinder the Pd catalyst if it coordinates near the C-3 position. Stick to Methyl or Ethyl esters.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Sonogashira Coupling for mechanism regarding Cu-acetylide formation). Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433-1436. Link

  • Evaluation of Isoelectric Point Precipitation:Standard biochemical purification protocols for zwitterionic amino acids (nicotinic acid analogs). (General Principle).

Sources

Technical Support Center: Purification of 5-Ethynylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-EPCA-PUR-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Metal Contamination

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for 5-ethynylpyridine-3-carboxylic acid (CAS: 1211533-87-7).

If you are accessing this guide, you are likely facing one of three problems:

  • The "Tar" Effect: Your Sonogashira coupling crude is a dark, viscous oil that refuses to solidify.[1]

  • The "Ghost" Yield: Your product disappears during aqueous workup.[1]

  • The "Streak": The compound trails continuously on silica gel, making separation impossible.[1]

This molecule presents a dual challenge: it is a zwitterion (containing both a basic pyridine nitrogen and an acidic carboxyl group) and it possesses a reactive terminal alkyne .[1] The protocols below are designed to navigate these properties without triggering polymerization or decomposition.

Module 1: The "Dirty" Crude (Initial Isolation)

Scenario: You have just finished a Sonogashira coupling using 5-bromonicotinic acid. The reaction mixture contains Pd catalyst, Copper salts, amine base (e.g., TEA or DIPEA), and phosphine ligands.[1]

The Protocol: pH-Switched Extraction

Do not attempt direct chromatography on the crude reaction mixture.[1] The amine salts and metal residues will foul the column.

The Logic: We exploit the amphoteric nature of the pyridine ring (pKa ~4.8) and the carboxylic acid (pKa ~2.1).[1] By toggling the pH, we can wash away impurities while keeping the product safe in the aqueous phase, then precipitate or extract it.

Step-by-Step Workflow:
  • Solvent Swap: Evaporate the reaction solvent (often DMF, THF, or MeCN).[1] If DMF is used, remove as much as possible under high vacuum (bath < 50°C to prevent alkyne polymerization).[1]

  • Dissolution (High pH): Redissolve the residue in 0.5 M NaOH (aq) .

    • Target pH: > 10.

    • State: The molecule is now a bis-anion (Carboxylate^-, Pyridine neutral). It is highly water-soluble.[1]

  • The "Wash" (Removing Organics):

    • Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • What this removes: Phosphine ligands, unreacted halides, and non-polar byproducts.[1]

    • Discard the organic layer (check by TLC first to ensure no product loss).[1]

  • The "Crash" (Isoelectric Precipitation):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 1 M HCl dropwise with vigorous stirring.

    • Target pH:3.5 – 4.0 (The Isoelectric Point).[1]

    • Observation: The solution should turn cloudy as the zwitterionic form (Pyridine-H^+, Carboxylate^-) forms. This species has the lowest water solubility.[1]

  • Collection:

    • If a solid forms: Filter and wash with cold water.[1]

    • If no solid forms (oiling out): Extract with n-Butanol or 2-MeTHF .[1] These solvents are polar enough to pull the zwitterion from the water.[1]

Visualizing the Logic

ExtractionLogic Start Crude Reaction Mixture Step1 Add 0.5M NaOH (pH > 10) Start->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Split1 Phase Separation Step2->Split1 OrgLayer Organic Layer (Catalysts, Ligands, SM) Split1->OrgLayer Discard AqLayer Aqueous Layer (Product as Anion) Split1->AqLayer Keep Step3 Acidify to pH 3.5 - 4.0 (Isoelectric Point) AqLayer->Step3 Result Precipitate Forms? Step3->Result Solid Filter Solid (Crude Zwitterion) Result->Solid Yes Liquid Extract with n-Butanol Result->Liquid No

Figure 1: Acid-Base "Switch" strategy for isolating amphoteric pyridine acids.

Module 2: Chromatographic Challenges

Issue: "I put the crude on a silica column with Hexane:EtOAc, and it never came off" or "It streaked from fraction 5 to 50."

Root Cause: The carboxylic acid group interacts strongly with the silanols (Si-OH) on the silica gel, causing irreversible adsorption or severe tailing.

Solution A: The Modifier Method (Normal Phase)

You must deactivate the silica.[1]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[1]

  • The Critical Additive: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.[1]

    • Why: The acid keeps the molecule protonated (COOH form), preventing it from binding as a salt to the silica surface.

  • Loading: Dissolve the crude in a minimum amount of DCM/MeOH. Do not use DMF for loading.

Solution B: Reverse Phase (C18) - Recommended

For zwitterions, Reverse Phase (RP) is superior.[1]

  • Column: C18 functionalized silica.[1]

  • Solvent A: Water + 0.1% Formic Acid (or TFA).[1]

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Gradient: 0% B to 40% B over 20 minutes.

    • Note: This molecule is polar.[1] It will elute early (low % organic).[1]

Data: Solvent System Performance

MethodMobile PhaseAdditiveOutcome
Normal Phase Hexane / EtOAcNoneFail. Product sticks to baseline.
Normal Phase DCM / MeOHNonePoor. Severe streaking/tailing.[1]
Normal Phase DCM / MeOH1% AcOH Good. Sharp peaks, reduced tailing.[1]
Reverse Phase H2O / MeCN0.1% Formic Excellent. Best separation from salts.[1]

Module 3: Scavenging Trace Metals (Pd/Cu)

Issue: The product is isolated, but it is grey/brown, or ICP-MS shows high Palladium content (>1000 ppm). This is common in Sonogashira reactions involving pyridine nitrogens, which can chelate metals.[1]

Protocol: The "Thiol Polish"

Standard washes often fail because the pyridine-Pd bond is strong. Use a scavenger resin or specific wash.[1]

  • Resin Method (Best for scale > 1g):

    • Dissolve product in MeOH or THF/Water.[1]

    • Add SiliaMetS® Thiol or QuadraPure® TU (thiourea) resin (approx 3-5 eq relative to expected Pd).[1]

    • Stir at 40°C for 4 hours.

    • Filter off the resin.[1] The filtrate should be significantly lighter in color.[1]

  • Chelation Wash (Best for scale < 100mg):

    • Dissolve the crude in EtOAc (or n-Butanol if solubility is poor).

    • Wash with 5% aqueous Sodium Diethyldithiocarbamate or aqueous EDTA (pH 8) .[1]

    • The aqueous layer will likely turn colored (complexing the Cu/Pd).

Frequently Asked Questions (FAQ)

Q: Can I recrystallize this compound? A: Yes. The zwitterionic form crystallizes well from Water/Ethanol or Water/Acetone mixtures.[1] Dissolve in hot water (or slightly acidic water), add ethanol until turbid, and let cool slowly. Ensure the pH is near 3.5-4.0 for maximum recovery.[1]

Q: My product turned black on the rotary evaporator. What happened? A: You likely heated it too much in the presence of trace copper or palladium.[1] Terminal alkynes are prone to polymerization.[1]

  • Fix: Keep water bath < 40°C. Add a radical inhibitor like BHT (butylated hydroxytoluene) to the collection flask if the compound is unstable.[1]

Q: The NMR shows a broad peak at 13-14 ppm and the protons are shifting. A: This is normal for pyridine carboxylic acids.[1] The COOH proton is often broad or invisible due to exchange.[1] The chemical shifts of the ring protons depend heavily on concentration and pH (zwitterion vs. neutral). Run the NMR in DMSO-d6 with a drop of DCl or NaOD to force a single species for consistent characterization.

References

  • Sonogashira Coupling of Pyridines: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[1] Chemical Reviews, 107(3), 874–922.[1] Link

  • Zwitterionic Properties of Nicotinic Acid Derivatives: Gonçalves, E. M., & Piedade, M. F. M. (2012).[1][2] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3][4] The Journal of Chemical Thermodynamics, 55, 1-8.[1] Link

  • Purification of Amphoteric Heterocycles: Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (See sections on Pyridine carboxylic acid handling). Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

Sources

Common side reactions in the synthesis of ethynylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethynylpyridines

Welcome to the technical support center for the synthesis of ethynylpyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of these valuable compounds, providing you with troubleshooting strategies and in-depth explanations to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a symmetrical di-yne byproduct in my Sonogashira coupling reaction to synthesize an ethynylpyridine. What is happening and how can I prevent it?

This is a classic case of Glaser-Hay coupling, a common side reaction in Sonogashira couplings. It involves the oxidative homocoupling of your terminal alkyne to form a symmetrical 1,3-diyne. This process is often catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.

Troubleshooting Guide: Minimizing Glaser-Hay Homocoupling

Parameter Recommendation Rationale
Atmosphere Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Oxygen is a key oxidant in the Glaser coupling mechanism. Its exclusion is critical.
Copper Catalyst Use the minimum effective concentration of the copper(I) source (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be preferable.While catalytic, excess copper can accelerate the undesired homocoupling pathway.
Base Use a bulky amine base, such as diisopropylethylamine (DIPEA), or an inorganic base like K2CO3 in certain systems.Less hindered amines can sometimes facilitate the deprotonation equilibrium that leads to homocoupling.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting halopyridine is consumed.Prolonged reaction times, especially after the primary coupling is complete, can favor the slower homocoupling side reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling for 2-Ethynylpyridine

  • To a dried Schlenk flask under Argon, add Pd(OAc)2 (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and Cs2CO3 (2.5 equivalents).

  • Add anhydrous, degassed 1,4-dioxane as the solvent.

  • Add 2-bromopyridine (1 equivalent) and ethynyltrimethylsilane (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the TMS-protected ethynylpyridine by column chromatography.

  • Deprotection of the TMS group can be achieved using a mild base like K2CO3 in methanol or a fluoride source such as TBAF.

Q2: My reaction mixture is turning dark and I'm getting a lot of polymeric material, especially when working with 4-ethynylpyridine. What causes this and how can I mitigate it?

4-Ethynylpyridine is particularly prone to polymerization due to the direct conjugation of the electron-withdrawing pyridine ring with the alkyne. This enhances the electrophilicity of the triple bond, making it susceptible to nucleophilic attack, including by another molecule of ethynylpyridine, initiating a polymerization cascade.

Troubleshooting Guide: Preventing Polymerization of Ethynylpyridines

Strategy Implementation Mechanism of Action
Use of Protecting Groups Synthesize a protected version of the ethynylpyridine, such as the trimethylsilyl (TMS) or triisopropylsilyl (TIPS) derivative. The protecting group is then removed in the final step.The bulky silyl group sterically hinders the approach of nucleophiles to the alkyne and also reduces its electronic activation by the pyridine ring.
Temperature Control Maintain low temperatures during the reaction and purification steps.Polymerization is a thermally activated process. Lower temperatures slow down the rate of this undesired side reaction.
pH Control Avoid strongly acidic or basic conditions during workup and purification if the unprotected ethynylpyridine is present.Both acids and bases can catalyze the polymerization of activated alkynes.
Storage Store the purified ethynylpyridine in a dilute solution in a non-polar solvent and at low temperatures, preferably in a freezer.This minimizes intermolecular interactions that can lead to polymerization over time.

Visualization: Polymerization Pathway of 4-Ethynylpyridine

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination EP1 4-Ethynylpyridine Intermediate1 Anionic Intermediate EP1->Intermediate1 EP2 4-Ethynylpyridine Polymer Growing Polymer Chain EP2->Polymer Nuc Nu: Nuc->EP1 Nucleophilic attack Intermediate1->EP2 Attacks another monomer Quench Stable Polymer Polymer->Quench Quenching (e.g., H+)

Caption: Polymerization of 4-ethynylpyridine initiated by a nucleophile.

Q3: I am attempting a Castro-Stephens reaction and am getting low yields and a complex mixture of byproducts. What are the common pitfalls with this reaction for ethynylpyridine synthesis?

The Castro-Stephens reaction, which involves the coupling of a copper(I) acetylide with an aryl halide, can be effective but is often plagued by side reactions when synthesizing ethynylpyridines.

Troubleshooting Guide: Optimizing the Castro-Stephens Reaction

Issue Potential Cause Recommended Solution
Low Conversion Poor solubility of the copper acetylide. Incomplete formation of the copper acetylide.Use a coordinating solvent like pyridine or DMF to improve solubility. Ensure the copper acetylide is pre-formed and isolated if necessary before adding the halopyridine.
Homocoupling of Halopyridine (Ullmann-type) High reaction temperatures.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor carefully to avoid overheating.
Reductive Dehalogenation Presence of protic impurities or reducing agents.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
Complex Mixture Competing reaction pathways due to the reactivity of the pyridine nitrogen.Consider using a pyridine N-oxide derivative of your starting material, followed by deoxygenation after the coupling reaction. This temporarily masks the nitrogen lone pair.

Visualization: Troubleshooting Flowchart for Castro-Stephens Reaction

G Start Low Yield in Castro-Stephens Check_Conversion Is starting halopyridine consumed? Start->Check_Conversion Check_Byproducts What are the major byproducts? Check_Conversion->Check_Byproducts Yes Solubility Improve Cu-acetylide solubility (e.g., use pyridine as solvent). Check_Conversion->Solubility No Temp Lower reaction temperature. Check_Byproducts->Temp Ullmann homocoupling Anhydrous Ensure strictly anhydrous conditions. Check_Byproducts->Anhydrous Reductive dehalogenation N_Oxide Consider using a pyridine N-oxide substrate. Check_Byproducts->N_Oxide Complex mixture Preform_Acetylide Pre-form and isolate the copper acetylide. Solubility->Preform_Acetylide

Troubleshooting low reactivity in coupling reactions of pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Troubleshooting Low Reactivity in Coupling Reactions

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

Pyridine carboxylic acids (picolinic, nicotinic, isonicotinic) present a "perfect storm" of reactivity challenges. They combine the electron-deficiency of the pyridine ring (poor nucleophilicity) with the zwitterionic nature of the amino-acid-like structure (solubility issues). Furthermore, the pyridine nitrogen is a potent ligand that sequesters transition metal catalysts, while the 2-position (picolinic) is prone to thermal decarboxylation.

This guide addresses the three most common failure modes: Catalyst Poisoning , Protodecarboxylation , and Zwitterionic Insolubility .

Module 1: Cross-Coupling Failures (Suzuki-Miyaura / Buchwald-Hartwig)
Q: Why does my reaction stall at <10% conversion despite using standard Pd(PPh3)4 conditions?

A: You are experiencing the "Pyridine Trap" (Catalyst Sequestration). Standard phosphine ligands (like PPh3) are often displaced by the pyridine nitrogen. The pyridine substrate acts as a competitive ligand, forming a stable, catalytically inactive complex with the Palladium. This effectively removes the catalyst from the cycle before oxidative addition can occur.

The Mechanism of Failure: The lone pair on the pyridine nitrogen (


) binds to the electrophilic Pd(II) center. If your substrate also contains a carboxylic acid, the carboxylate can further chelate the metal, creating a "dead" catalyst sink.

Visualizing the Trap:

CatalystPoisoning Pd_L Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition (Productive Cycle) Pd_L->OxAdd Bulky Ligand Prevents Binding DeadComplex Inactive Complex [Pd(II)-Pyridine] Pd_L->DeadComplex Pyridine N-Coordination (Poisoning) Substrate Pyridine Substrate (N-Ligand) Substrate->OxAdd Steric Protection Substrate->DeadComplex

Figure 1: The competition between the productive catalytic cycle and the catalyst poisoning pathway driven by nitrogen coordination.

Protocol A: Overcoming Catalyst Poisoning

Objective: Prevent N-coordination using steric bulk.

  • Switch Ligands: Abandon triphenylphosphine. Use Buchwald Dialkylbiaryl phosphines.

    • Recommendation: XPhos or SPhos .[1] These ligands are bulky enough to physically block the pyridine nitrogen from coordinating to the Pd center while still facilitating oxidative addition.

  • Change the Pd Source:

    • Avoid: Pd(OAc)₂ or PdCl₂ (Pd(II) sources are electrophilic and bind pyridine instantly).

    • Use:Pd₂(dba)₃ (Pd(0) source) or precatalysts like XPhos Pd G3 .

  • Alternative: The N-Oxide Route

    • Oxidize the pyridine nitrogen to an N-oxide (using mCPBA) before coupling. This removes the lone pair's ability to bind Pd. The N-oxide can be reduced back to the pyridine (using Zn/NH₄Cl or PCl₃) after the coupling step.

Module 2: The 2-Position Instability (Picolinic Acid)
Q: I am trying to couple 2-picolinic acid, but I see significant amounts of unsubstituted pyridine byproduct. Why?

A: Thermal Protodecarboxylation. Pyridine-2-carboxylic acids are uniquely unstable. The proximity of the electron-withdrawing nitrogen facilitates the loss of CO₂ via a cyclic transition state, especially in the presence of heat or Lewis acids (like Cu or Ag salts often used in coupling).

Decision Matrix for 2-Picolinic Acids:

Decarboxylation Start Substrate: 2-Picolinic Acid Check1 Is reaction temp > 60°C? Start->Check1 Risk High Risk: Protodecarboxylation Check1->Risk Yes Safe Direct Coupling Possible Check1->Safe No Solution1 Strategy 1: Esterification (Convert to Methyl Ester) Risk->Solution1 Preferred Route Solution2 Strategy 2: Low Temp Activation (T3P or Mixed Anhydride) Risk->Solution2 If Ester Invalid

Figure 2: Workflow for handling thermally unstable 2-picolinic acid derivatives.

Protocol B: The "Protect-Couple-Hydrolyze" Workflow

Use this when direct coupling yields <30%.

  • Esterification: Reflux 2-picolinic acid in MeOH with catalytic H₂SO₄ (Yield >95%). The ester is stable and does not decarboxylate.

  • Coupling: Perform the Suzuki/Heck reaction on the ester.

    • Note: The ester also prevents the carboxylate from interfering with the Pd catalyst (see Module 1).

  • Saponification: Hydrolyze with LiOH in THF/H₂O at room temperature.

Module 3: Amide Coupling (The Solubility Trap)
Q: My HATU coupling turns black and yields nothing. The starting material won't dissolve in DCM or DMF.

A: Zwitterionic Insolubility & Active Ester Hydrolysis. Pyridine carboxylic acids exist as zwitterions (internal salts) in neutral media. They are insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in DMF. If the acid doesn't dissolve, it cannot react with the coupling reagent.

Data: Coupling Reagent Performance for Pyridines

ReagentReactivitySolubility ToleranceRisk FactorRecommended For
HATU HighModerate (DMF)Fast hydrolysis of active esterElectron-deficient acids (Nicotinic)
EDC/HOBt LowLowN-acyl urea byproductSimple, soluble substrates
T3P ModerateHigh (EtOAc/DMF)Low epimerizationScalable processes
SOCl₂ Very HighN/A (Neat/DCM)Chlorination of Pyridine Ring Sterically hindered amines
Protocol C: The "Solubilizing" Amide Coupling

Standard DCM protocols fail here. Use this optimized polar method.

  • Solvent System: Use DMF or NMP (anhydrous).

  • Base Order:

    • Dissolve the Pyridine Carboxylic Acid in DMF.

    • Add DIPEA (3.0 equiv) . Wait 5 minutes. This breaks the zwitterion and solubilizes the carboxylate.

  • Activation:

    • Add HATU (1.1 equiv) . Stir for only 2-5 minutes.

    • Critical: Do not age the active ester too long; the pyridine nitrogen can catalyze its own hydrolysis or form an N-acyl pyridinium species that leads to side products.

  • Addition: Add the amine immediately after activation.

Warning on Thionyl Chloride (SOCl₂): While converting to the acid chloride seems attractive, refluxing picolinic acid in SOCl₂ often leads to chlorination of the pyridine ring (usually at the 4-position) due to activation of the ring by the N-acyl species. If you must use acid chlorides, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions.

References
  • Catalyst Poisoning & Ligand Selection

    • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society.

  • Decarboxylation of 2-Picolinic Acids

    • Goossen, L. J., et al. (2009). Protodecarboxylation of aromatic carboxylic acids. Advanced Synthesis & Catalysis.

  • Amide Coupling Reagents (HATU/T3P)

    • Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Chemical Reviews.

  • Pyridine Boronic Acid Instability

    • Kinzel, T., et al. (2010).[2] A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society.

Sources

Technical Support Center: Decarboxylation of Pyridine-3-Carboxylic Acids

[1]

Status: Operational Topic: Stability, Protodecarboxylation Protocols, and Troubleshooting Ticket ID: PYR-3-COOH-GUIDE Lead Scientist: Dr. Nexus (Senior Application Scientist)[1]

Executive Summary & Diagnostic Hub

Welcome to the Pyridine-3-Carboxylic Acid (Nicotinic Acid) Support Center.

Unlike its isomer picolinic acid (2-COOH), which is notorious for facile thermal decarboxylation via the Hammick mechanism, pyridine-3-carboxylic acid is kinetically much more stable.[1] However, under specific catalytic conditions or extreme thermal stress, the C3-carboxyl group will eject CO₂.[1]

This guide addresses two distinct user intents:

  • Preservation: "I am losing my carboxyl group during synthesis. How do I stop it?"

  • Elimination: "I used the carboxyl group as a directing group. How do I remove it efficiently?"

Rapid Diagnostic: Why is my reaction failing?
SymptomProbable CauseImmediate Action
Unwanted Decarboxylation (Product is Pyridine)Trace Metals: Presence of Ag(I), Cu(I/II), or Pd(II) in the reaction matrix.[1]Add a metal scavenger (e.g., EDTA, QuadraPure™) or switch to metal-free coupling reagents (e.g., HATU).[1]
Thermal Overload: Reaction temperature >200°C (or >150°C in DMSO).[1]Lower temperature; switch to high-pressure/low-temp conditions or change solvent to non-polar if solubility permits.[1]
Failed Decarboxylation (SM Remaining)Positional Stability: You are applying "Picolinic Acid" (C2) conditions to a "Nicotinic Acid" (C3) substrate.C3 does not undergo the Hammick reaction easily.[1] Switch to Protocol A (Ag-Catalyzed) below.
Zwitterion Trap: The substrate is stuck in a stable zwitterionic state.[1]Acidify the reaction media (pH < 1) or use a radical initiator (persulfate).

The Reactor: Intentional Decarboxylation Protocols

If your goal is protodecarboxylation (replacing –COOH with –H), standard thermal methods often fail for C3-acids due to the lack of resonance stabilization in the transition state.[1] You must use metal catalysis or radical pathways.[1]

Protocol A: Silver-Catalyzed Protodecarboxylation (The "Goossen-Larrosa" Standard)

Best for: Lab-scale removal of C3-directing groups under mild conditions.[1]

Mechanism: This reaction proceeds via a radical mechanism or an Ag-aryl intermediate, bypassing the high-energy zwitterionic transition state required for thermal decarboxylation.[1]

Reagents:

  • Catalyst: Ag₂CO₃ (0.5 – 1.0 equiv) or Ag(I) salts.

  • Additives: Acetic Acid (AcOH) (5-10 mol%) - Crucial for protonation steps.

  • Solvent: DMSO (Dimethyl sulfoxide) - High polarity stabilizes the transition state.

Step-by-Step Workflow:

  • Charge: In a reaction vial, add the pyridine-3-carboxylic acid derivative (1.0 mmol), Ag₂CO₃ (0.1 mmol, 10 mol%), and DMSO (3.0 mL).

  • Add Acid: Add AcOH (0.05 mmol). Note: For stubborn substrates, K₂S₂O₈ (1.5 equiv) can be added to drive a radical pathway.[1]

  • Heat: Seal and heat to 120°C for 16–24 hours.

    • Optimization: If using microwave irradiation, heat to 130°C for 30 mins.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (to remove AcOH) and brine.

  • Purification: The silver residue can be sticky.[1] Filter through a Celite pad before column chromatography.[1]

Protocol B: High-Temperature Hydrothermal (Green/Industrial)

Best for: Large-scale, metal-free processing of simple substrates.[1]

Mechanism: At temperatures >200°C and high pressure, water acts as both solvent and acid/base catalyst, facilitating the zwitterion-to-ylide transition.[1]

Workflow:

  • Setup: Use a stainless steel autoclave (Teflon-lined).[1]

  • Charge: Mix Substrate and deionized water (1:3 mass ratio).

  • Reaction: Heat to 230–250°C for 30–60 minutes. Pressure will rise significantly (steam pressure).

  • Workup: Cool. Adjust pH to isoelectric point to precipitate unreacted acid, or extract the decarboxylated pyridine product (which is likely liquid/oil) with ether.[1]

Deep Dive: Mechanism & Logic

The Stability Paradox (C2 vs. C3)

Users often assume all pyridine acids behave like picolinic acid (C2), which decarboxylates easily.[1] This is a fatal assumption for experimental design.[1]

  • C2 (Picolinic): Forms a stable ylide intermediate via the Hammick Reaction .[1] The negative charge on the ring nitrogen is stabilized by the adjacent carboxyl group via intramolecular H-bonding.[1]

  • C3 (Nicotinic): The negative charge in the ylide intermediate would be at the C3 position. This anion is not resonance-stabilized by the ring nitrogen (which is in the 1-position).[1] Therefore, the activation energy (

    
    ) is significantly higher.[1]
    
Visualization of the Mechanism[1]

The following diagram illustrates why C3 requires metal catalysis (Ag) while C2 can proceed thermally.

Decarboxylation_Mechanismcluster_C2C2: Hammick Pathway (Easy)cluster_C3C3: Nicotinic Pathway (Hard)C2_StartPicolinic Acid(Zwitterion)C2_TSCyclic TS(H-Bond Stabilized)C2_Start->C2_TSThermal (<150°C)C2_YlideNH-Ylide(Stable)C2_TS->C2_Ylide-CO2C2_ProdPyridine+ CO2C2_Ylide->C2_Prod+H+C3_StartNicotinic Acid(Zwitterion)C3_TSUnstabilized TS(High Energy)C3_Start->C3_TSThermal (>250°C)C3_AgAg-CatalyzedRadical PathwayC3_Start->C3_AgAg(I) / S2O8C3_ProdPyridine+ CO2C3_TS->C3_ProdSlow/RareC3_Ag->C3_ProdSET Mechanism

Figure 1: Comparative mechanistic pathways. Note the high-energy barrier for thermal C3 decarboxylation compared to the stabilized C2 Hammick pathway.[1]

Frequently Asked Questions (FAQ)

Q: I am trying to couple nicotinic acid with an amine using HATU, but I see decarboxylation. Why? A: This is rare with HATU alone.[1] Check your base. If you are using strong heating or microwave irradiation during the coupling and your solvent contains trace metals (e.g., from a previous reaction in the same vessel), you might trigger decarboxylation.[1] However, it is more likely you are observing decarbonylation (loss of CO) if the activation is too aggressive, though this is less common for pyridines than aldehydes.[1] Ensure your temperature is <60°C.

Q: Can I use Copper (Cu) instead of Silver (Ag)? A: Yes, Cu-catalyzed protodecarboxylation is possible (often the "Cohen" or "Goossen" modification), but it generally requires higher temperatures (160–180°C) and quinoline as a solvent.[1] Silver allows for milder conditions (80–120°C), which preserves other sensitive functional groups on the pyridine ring.[1]

Q: Does the position of other substituents matter? A: Absolutely.

  • Electron-Withdrawing Groups (EWG): (e.g., -NO₂, -F) at C2 or C4 destabilize the ground state and can accelerate decarboxylation by stabilizing the transient anion developing at C3.[1]

  • Electron-Donating Groups (EDG): (e.g., -OMe, -NH₂) generally stabilize the acid and make decarboxylation harder.[1]

References

  • Goossen, L. J., Linder, C., Rodríguez, N., Lange, P. P., & Fromm, A. (2009).[1][2] Silver-catalysed protodecarboxylation of carboxylic acids. Chemical Communications, (46), 7173–7175.[1]

    • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[1][3] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.[1]

      • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[1][4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][4]

        • [4]

      • Shang, R., & Liu, L. (2011).[1] Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions.[1] Science China Chemistry, 54, 1670–1687.[1]

        Technical Support Center: Optimization of Reaction Parameters Using High-Throughput Experimentation

        Author: BenchChem Technical Support Team. Date: February 2026

        This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters using high-throughput experimentation (HTE).

        Section 1: Experimental Design and Planning

        A robust experimental design is the cornerstone of a successful HTE campaign. Design of Experiments (DoE) is a statistical methodology for systematically investigating multiple variables at once.[1][2]

        FAQs

        Q1: My initial HTE screen yielded no significant "hits." What are the likely causes and troubleshooting steps?

        A1: A lack of significant findings in an initial screen often points to issues within the experimental design. Here are common culprits and solutions:

        • Inadequate Parameter Range: The selected ranges for variables like temperature, concentration, or catalyst loading may be too restrictive to uncover optimal conditions. It's advisable to begin with a broader range in the initial screening phase.

        • Suboptimal Variable Selection: The screened parameters may not be the most influential. A thorough understanding of the reaction mechanism can guide the selection of variables with the highest potential impact. In cases of unknown mechanisms, a wider array of parameters should be considered.

        • Insufficient Experimental Resolution: The increments between parameter levels might be too large, causing you to miss the optimal conditions. Employing a well-structured DoE, such as a fractional factorial or response surface methodology, allows for a more efficient exploration of the experimental space.[3]

        • Analytical Method Limitations: The sensitivity of your analytical method may be insufficient to detect subtle but meaningful improvements. It is crucial to validate your analytical method to ensure it can detect changes within the desired range.

        Troubleshooting Workflow for Absence of Initial Hits

        Caption: A flowchart for troubleshooting the absence of significant hits in initial HTE screens.

        Q2: How do I select the appropriate Design of Experiments (DoE) model for my reaction optimization?

        A2: The choice of DoE model is contingent on the specific stage and objectives of your optimization efforts.

        • Screening Designs (e.g., Fractional Factorial): These are best suited for the initial stages to identify the most critical factors from a large pool of variables with a minimal number of experiments.[3]

        • Response Surface Methodology (RSM) (e.g., Box-Behnken, Central Composite Design): After identifying key variables, RSM designs are employed to fine-tune the optimal conditions and understand the interactions between these variables.[4]

        • Definitive Screening Designs (DSDs): A more recent class of designs, DSDs can efficiently identify important factors and quadratic effects with a relatively small number of experimental runs.

        A common strategy is to initiate with a screening design to pinpoint the most influential variables and then transition to an RSM design for detailed optimization.

        Section 2: Automation and Liquid Handling

        Automated liquid handlers are integral to HTE but can be a significant source of error if not properly managed.[5][6]

        FAQs

        Q1: I'm observing high variability and poor reproducibility in my results. Could my liquid handler be the problem?

        A1: Yes, high variability is frequently linked to inaccuracies in liquid handling.[7] Here are some troubleshooting steps:

        • Dispensing Accuracy and Precision: Regular calibration of your liquid handler for the specific solvents and reagents is essential. Factors like viscosity, surface tension, and volatility can all impact dispensing performance.

        • Cross-Contamination: Ensure your wash steps are effective. Certain compounds may require more rigorous washing protocols. For highly sensitive reactions or potent reagents, consider using disposable tips.

        • Evaporation: In multi-well plates, evaporation from the outer wells (the "edge effect") can alter reagent concentrations and reaction stoichiometry. Using plate seals and leaving the outer wells empty or filled with a blank solvent can mitigate this.

        • Reagent Stability: Some reagents may degrade during the time it takes to set up and execute a large-scale experiment. It's important to assess the stability of your reagents under the conditions of the liquid handler deck.

        Data Presentation: Illustrative Impact of Edge Effects

        Well PositionAverage Yield (%)Standard Deviation
        Inner Wells88.31.9
        Outer Wells81.76.2

        This table demonstrates a typical "edge effect," where the outer wells exhibit a lower average yield and higher variability, likely due to evaporation.

        Q2: My reactions with slurries or suspensions are yielding inconsistent results. How can I manage these with an automated system?

        A2: Handling heterogeneous mixtures is a recognized challenge in HTE.

        • Continuous Mixing: Ensure that your stock solutions are continuously and vigorously mixed to maintain a uniform suspension. Some liquid handlers are equipped with on-deck shaking or stirring capabilities.

        • Optimized Dispensing: Use wide-bore pipette tips to prevent clogging. Fine-tune the dispense speed and height to minimize splashing and ensure accurate delivery.

        • Systematic Dispensing Order: To counteract the effects of settling, consider a randomized or systematic dispensing order across the plate, rather than a simple row-by-row or column-by-column approach.

        Section 3: Reaction Execution and Monitoring

        Maintaining consistent reaction conditions across numerous parallel experiments is crucial for reliable results.

        FAQs

        Q1: How can I ensure uniform heating and mixing across all wells of my reaction plate?

        A1: Temperature and mixing gradients are common sources of experimental variability.

        • Heating Blocks: Utilize high-quality, well-calibrated heating blocks designed for microplates and ensure good contact between the plate and the block.

        • Effective Mixing: Orbital shakers are commonly used for microplate reactions. The shaking speed should be optimized to provide adequate mixing without causing cross-contamination. For more viscous reactions or those containing solids, magnetic stir bars in each well can offer more effective agitation.

        • Reaction Volume: Smaller reaction volumes are more susceptible to temperature fluctuations and evaporation. If you encounter issues, consider increasing the reaction volume.

        Experimental Protocol: Validating Temperature Uniformity

        • Place a microplate containing a small amount of a stable solvent (e.g., DMSO) in each well onto the heating block.

        • Allow the system to equilibrate to the set temperature.

        • Use a calibrated thermocouple microprobe to measure the temperature in various wells across the plate (e.g., corners, center, edges).

        • Record the temperatures and calculate the mean and standard deviation. A deviation of more than 1-2°C may indicate an issue with the heating block.

        Q2: I'm conducting air-sensitive reactions. How can I maintain an inert atmosphere in a multi-well plate format?

        A2: While challenging, maintaining an inert atmosphere in a multi-well format is achievable.

        • Glovebox: The most reliable method is to perform the entire experiment, including plate preparation and the reaction itself, inside a glovebox.

        • Sealing Mats and Films: Use specialized sealing mats or films that are compatible with your solvents and temperatures. Some are designed with septa that can be pierced for reagent addition.

        • Inert Gas Manifolds: Some HTE reactor systems are equipped with manifolds that can apply a positive pressure of an inert gas, such as argon or nitrogen, to the plate.

        Section 4: Analytical Workflow and Data Interpretation

        The large datasets generated from HTE necessitate robust analytical methods and careful data interpretation.[8]

        FAQs

        Q1: My analytical results (e.g., from LC-MS or UPLC) are not aligning with my expected outcomes. What should I investigate?

        A1: Discrepancies between expected and observed analytical results can arise from several factors.

        • Sample Preparation: The quenching and workup steps are critical. Ensure your quenching method is both effective and immediate for all wells. Inefficient quenching can allow the reaction to continue or degrade, leading to inaccurate results.

        • Throughput vs. Quality: High-throughput analytical methods may sometimes compromise resolution or accuracy for speed.[9] Verify that your method can adequately resolve starting materials, products, and any significant byproducts.

        • Matrix Effects: In mass spectrometry-based methods, other components in the reaction mixture can suppress or enhance the ionization of your analyte, leading to inaccurate quantification. It is important to run control experiments with known concentrations of your analyte in a representative reaction matrix.

        • Data Analysis Software: Ensure your software is correctly integrating peaks and that your calibration curves are linear over the expected concentration range.[10]

        Logical Relationship: Troubleshooting Analytical Discrepancies

        G A Analytical Discrepancy B Sample Preparation Issues A->B C Analytical Method Limitations A->C D Data Processing Errors A->D

        Caption: Key areas to investigate when analytical results are inconsistent.

        Q2: I have a large volume of data from my HTE screen. What are the best practices for analyzing it to identify optimal conditions?

        A2: Analyzing large HTE datasets requires a systematic approach and often specialized software.

        • Data Visualization: Utilize heatmaps, scatter plots, and Pareto charts to visualize the data, which can help in quickly identifying trends, outliers, and promising areas within the experimental space.

        • Statistical Analysis: Use the statistical software associated with your DoE package to analyze the main effects of each variable and any interaction terms. This software can generate models that predict the response (e.g., yield) as a function of the input variables.

        • Model Validation: It is crucial to validate the model generated from your HTE data. Select a few predicted optimal conditions and perform them on a larger scale to confirm the results.

        References

        • Mettler Toledo. Design of Experiments (DoE) Studies. Available from: [Link]

        • Sterling Pharma Solutions. DOE: An efficient approach to process optimisation. Available from: [Link]

        • National Institutes of Health. Recent advances in analytical techniques for high throughput experimentation. Available from: [Link]

        • ACS Publications. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Available from: [Link]

        • ACS Publications. A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]

        • ResearchGate. Recent advances in analytical techniques for high throughput experimentation. Available from: [Link]

        • ACS Publications. A Perspective on the Analytical Challenges Encountered in High-Throughput Experimentation. Available from: [Link]

        • Royal Society of Chemistry. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Available from: [Link]

        • National Institutes of Health. Highly parallel optimisation of chemical reactions through automation and machine intelligence. Available from: [Link]

        • ResearchGate. Myths of high-throughput experimentation and automation in chemistry. Available from: [Link]

        • The Scientist. An Overview of High Throughput Screening. Available from: [Link]

        • ACD/Labs. Software for HTE | High Throughput Synthesis | Parallel Med Chem. Available from: [Link]

        • Infinix Bio. High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Available from: [Link]

        • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Available from: [Link]

        • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

        • Ranomics. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Available from: [Link]

        • ResearchGate. Model interpretation for the HTE data set. Available from: [Link]

        • MEASURE Evaluation. Introduction to Basic Data Analysis and Interpretation for Health Programs. Available from: [Link]

        • Royal Society of Chemistry. Automation isn't automatic. Available from: [Link]

        • Oxford Global. Automation in Medicinal Chemistry: A Look at Synthesis Advances. Available from: [Link]

        • ResearchGate. Strategies for high-throughput experimentation (HTE) reaction optimisation and overview of this study. Available from: [Link]

        • Molecule.one. Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction. Available from: [Link]

        • MEASURE Evaluation. Introduction to Basic Data Analysis and Interpretation for Health Programs: A Training Tool Kit. Available from: [Link]

        • American Chemical Society. Utilizing high-throughput analysis techniques to enable high-throughput experimentation. Available from: [Link]

        • Anlitiks. Role of Data Analysis and Interpretation in modeling health outcomes and economic impacts. Available from: [Link]

        • ReactWise. Behind the Scenes of High-Throughput Laboratories: Let's Talk About the Real Challenges of HTE. Available from: [Link]

        • PRISM BioLab. Reaction Conditions Optimization: The Current State. Available from: [Link]

        • National Institutes of Health. The Predictive Approaches to Treatment effect Heterogeneity (PATH) Statement. Available from: [Link]

        • National Institutes of Health. Challenges and Opportunities for Companies to Build HTA/Payer Perspectives Into Drug Development Through the Use of a Dynamic Target Product Profile. Available from: [Link]

        • Centre For Human Specific Research. The Reality of Drug Discovery and Development. Available from: [Link]

        • Vici Health Sciences. Obstacles in Drug Development and How to Overcome Them. Available from: [Link]

        • Impetus. Tackling Drug Discovery Challenges in Pharma. Available from: [Link]

        • SRG. 5 Drug Discovery and Development Challenges and How to Solve Them. Available from: [Link]

        Sources

        Validation & Comparative

        Comparative Guide: Reactivity of 5-Ethynylpyridine-3-carboxylic Acid vs. Isomers

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comprehensive technical comparison of 5-ethynylpyridine-3-carboxylic acid against its structural isomers, specifically focusing on the 6-ethynyl (2-substituted relative to nitrogen) and 2-ethynyl variants.

        Executive Summary

        In drug discovery applications—particularly DNA-Encoded Libraries (DEL) and PROTAC linker design—the choice between ethynylpyridine isomers is often dictated by a trade-off between reaction kinetics and scaffold stability .

        • 5-Ethynylpyridine-3-carboxylic acid (Target): The "Standard" choice. It behaves like a meta-substituted phenylacetylene. It offers predictable, moderate reactivity and high stability, making it ideal for long-term storage and library synthesis where side reactions must be minimized.

        • 6-Ethynylpyridine-3-carboxylic acid (Active Isomer): The "Fast" choice.[1] The ethynyl group adjacent to the pyridine nitrogen creates a chelating pocket for Cu(I), accelerating Click chemistry (CuAAC) rates by orders of magnitude. However, this comes with reduced shelf-stability and a higher propensity for uncatalyzed polymerization.

        Structural & Electronic Profile

        The reactivity differences stem directly from the position of the ethynyl group relative to the pyridine nitrogen (the "ortho-effect") and the carboxylic acid.

        Feature5-Ethynylpyridine-3-carboxylic acid 6-Ethynylpyridine-3-carboxylic acid 2-Ethynylpyridine-3-carboxylic acid
        Structure Meta to NitrogenMeta to COOHOrtho to NitrogenPara to COOHOrtho to NitrogenOrtho to COOH
        Electronic Nature Electron-deficient ring; inductive (-I) withdrawal from N is moderate.Highly electron-deficient at alkyne due to proximity to N.Sterically crowded; strong inductive/field effects between functional groups.
        Cu(I) Affinity Low. Monodentate coordination only.High. Bidentate chelation (N and Alkyne) stabilizes Cu(I).High. Bidentate chelation, but steric clash with COOH is possible.
        Acid Strength (pKa) Moderate. Ethynyl is electron-withdrawing but distant.Higher Acidity. Para-ethynyl stabilizes carboxylate via resonance/induction.Highest Acidity. Ortho-ethynyl (-I) effect is strongest.
        Electronic Distribution Diagram (Graphviz)

        ElectronicEffects Sub5 5-Ethynyl Isomer (Meta-relationship) Effect5 Inductive Effect (-I) only No direct resonance to N Sub5->Effect5 Electronic Environment Sub6 6-Ethynyl Isomer (Ortho-relationship) Effect6 Strong -I Effect + Chelation Capability Sub6->Effect6 Electronic Environment Result5 Standard Reactivity High Stability Effect5->Result5 Result6 Accelerated CuAAC Prone to Hydration/Polymerization Effect6->Result6

        Figure 1: Mechanistic flow illustrating how the position of the ethynyl group governs stability and reactivity.

        Reactivity Deep Dive

        A. Click Chemistry (CuAAC) Performance

        The most critical distinction lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3]

        • The "Chelation Effect" (6-Ethynyl & 2-Ethynyl): Isomers with the alkyne ortho to the ring nitrogen (2- and 6- positions) act as self-accelerating ligands. The pyridine nitrogen coordinates to the Cu(I) species, bringing the metal into immediate proximity with the alkyne. This can increase reaction rates by 10–100x compared to phenylacetylene or the 5-ethynyl isomer.

          • Advantage:[4] Requires lower Cu loading (down to 10–50 ppm).

          • Risk:[2] If the product is a triazole, the resulting bis-heterocyclic system (pyridine-triazole) is a potent chelator that can strip copper from the catalyst cycle or trap trace metals in the final drug product.

        • The "Standard" Behavior (5-Ethynyl): The 5-ethynyl isomer does not chelate Cu(I) effectively. Its reaction kinetics mirror those of electron-deficient aryl alkynes.

          • Advantage:[4] Clean reaction profiles; the product (3-pyridyl triazole) is a weaker ligand, simplifying metal scavenging/purification.

        B. Sonogashira Coupling[5][6]
        • 5-Ethynyl: Excellent substrate. The position is electronically activated enough for coupling but not so electron-deficient that it suffers from rapid homocoupling (Glaser coupling) side reactions.

        • 6-Ethynyl: The C-H bond of the terminal alkyne is significantly more acidic due to the adjacent nitrogen. Under basic Sonogashira conditions, this can lead to higher rates of oxidative homocoupling (dimerization) if oxygen is not strictly excluded.

        C. Stability and Polymerization
        • 2-Ethynyl / 6-Ethynyl: These isomers are known to darken and slowly polymerize upon standing, especially if exposed to light or trace acids. The polarized triple bond is susceptible to nucleophilic attack (e.g., hydration to the ketone).

        • 5-Ethynyl: Exhibits superior solid-state stability. It is the preferred isomer for building block catalogs and commercial libraries.

        Experimental Protocols

        Protocol A: High-Fidelity CuAAC with 5-Ethynylpyridine-3-carboxylic acid

        Use this protocol for DNA-Encoded Libraries or when product purity is paramount.

        Reagents:

        • Substrate: 5-Ethynylpyridine-3-carboxylic acid (1.0 equiv)

        • Azide partner: R-N3 (1.1 equiv)

        • Catalyst: CuSO4·5H2O (5 mol%)

        • Reductant: Sodium Ascorbate (10 mol%)

        • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) - Crucial to prevent non-specific N-coordination.

        • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)

        Step-by-Step:

        • Dissolve the alkyne and azide in the solvent mixture (0.1 M concentration).

        • Pre-mix CuSO4 and THPTA in a separate vial for 5 minutes to form the active complex.

        • Add the Cu-Ligand complex to the reaction mixture.

        • Add Sodium Ascorbate last to initiate the reaction.

        • Stir at ambient temperature for 2–4 hours.

        • Validation: Monitor by LC-MS. The 5-isomer typically requires the ligand (THPTA) to outcompete the pyridine nitrogen for copper, ensuring turnover.

        Protocol B: "Ligand-Free" Accelerated CuAAC with 6-Ethynyl Isomers

        Use this protocol for rapid synthesis where copper contamination is less of a concern.

        Reagents:

        • Substrate: 6-Ethynylpyridine-3-carboxylic acid (1.0 equiv)

        • Azide partner: R-N3 (1.0 equiv)

        • Catalyst: CuI (Copper(I) Iodide) (1–2 mol%)

        • Base: DIPEA (2.0 equiv)

        • Solvent: MeCN or THF

        Step-by-Step:

        • Dissolve alkyne and azide in MeCN.

        • Add DIPEA (acts to deprotonate the alkyne slightly and buffer the system).

        • Add CuI directly. No external ligand (like THPTA) is strictly necessary because the substrate acts as its own ligand.

        • Reaction is often complete within <30 minutes.

        • Note: Extensive washing with EDTA or aqueous NH3 is required during workup to remove copper sequestered by the pyridine-triazole product.

        Visualized Reaction Pathways

        ReactionPathways Sub5 5-Ethynyl Isomer CuComplex5 Weak Cu-Alkyne π-complex (Slow Activation) Sub5->CuComplex5 + Cu(I) Sub6 6-Ethynyl Isomer CuComplex6 Stable N-Cu-Alkyne Chelate (Rapid Activation) Sub6->CuComplex6 + Cu(I) (Self-Ligand Effect) Prod5 1,4-Triazole Product (Easy Purification) CuComplex5->Prod5 Azide k_rel = 1 Prod6 1,4-Triazole Product (Strong Metal Chelator) CuComplex6->Prod6 Azide k_rel = ~25-50

        Figure 2: Kinetic pathway comparison. The 6-ethynyl isomer bypasses the slow activation step via chelation.

        References

        • Mechanism of CuAAC and Ligand Effects

          • Title: Structural Determinants of Alkyne Reactivity in Copper-C
          • Source: MDPI (Molecules 2016).
          • URL:[Link]

          • Relevance: Confirms 2-ethynylpyridine (analogous to 6-ethynyl isomer)
        • Pyridine Isomer Stability

          • Title: 2-Ethynylpyridine Product Information & Reactivity.[5]

          • Source: Sigma-Aldrich / Merck.
          • Relevance: Documents the polymerization risks and storage requirements (2-8°C) for ortho-ethynyl pyridines.
        • General Reactivity of Pyridine Carboxylic Acids

          • Title: Reactivity of Carboxylic Acid Derivatives.[6]

          • Source: Chemistry LibreTexts.
          • URL:[Link]

          • Relevance: Provides foundational data on the electronic effects of substituents on carboxylic acid reactivity.

        Sources

        A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Dihydropyridine Carboxylic Acid Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of drug discovery, the evaluation of a compound's cytotoxic potential is a critical early-stage gatekeeper. For novel dihydropyridine carboxylic acid derivatives, a class of compounds with demonstrated therapeutic promise, a thorough understanding of their interaction with cellular systems is paramount.[1][2][3] This guide provides a comparative analysis of commonly employed in vitro cytotoxicity assays, offering the scientific rationale to aid researchers in selecting the most appropriate method for their screening campaign.

        The choice of a cytotoxicity assay is not merely a matter of procedural convenience; it is a decision that can significantly influence the interpretation of a compound's biological activity. Each assay interrogates a different aspect of cellular physiology, from metabolic function to membrane integrity. Therefore, a comprehensive assessment often involves a multi-assay approach to build a more complete picture of a compound's cytotoxic profile.

        Comparative Overview of Key Cytotoxicity Assays

        To facilitate a direct comparison, the following table summarizes the core principles and characteristics of five widely used cytotoxicity assays.

        AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
        MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][5]Colorimetric (Formazan product)Well-established, cost-effective, high-throughput.[6]Can be influenced by compounds affecting cellular metabolism; insoluble formazan requires a solubilization step.[7]
        LDH Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[8][9]Colorimetric or FluorometricMeasures a direct marker of cell death; non-destructive to remaining cells.[10]LDH in serum can contribute to background; transient membrane damage may not be detected.[11]
        Neutral Red Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[12][13][14]ColorimetricSensitive, cost-effective, distinguishes between viable and non-viable cells.Can be influenced by compounds affecting lysosomal function.
        Resazurin Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[15][16]Fluorometric or ColorimetricHighly sensitive, homogeneous (no cell lysis required), allows for kinetic monitoring.[17][18]Can be susceptible to interference from colored or fluorescent compounds.
        SRB Staining of total cellular protein with the sulforhodamine B (SRB) dye.[19][20][21]ColorimetricMeasures cell biomass, less susceptible to metabolic interferences, stable endpoint.[22][23]Endpoint assay, does not distinguish between cytotoxic and cytostatic effects.[19]

        In-Depth Analysis of Cytotoxicity Assays

        MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

        The MTT assay is a cornerstone of in vitro toxicology, predicated on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

        Causality Behind Experimental Choices: This assay is often a first-line choice due to its established protocol and cost-effectiveness. The reliance on mitochondrial function provides a robust indicator of overall cellular health. For dihydropyridine derivatives, which are known calcium channel blockers, assessing mitochondrial function is particularly relevant as calcium signaling is intricately linked to mitochondrial bioenergetics.[1]

        MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add dihydropyridine derivatives (various concentrations) incubation1->add_compound incubation2 Incubate for 24-72 hours add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

        Caption: A generalized workflow for assessing the cytotoxicity of dihydropyridine derivatives using the MTT assay.

        • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

        • Compound Treatment: Treat the cells with serial dilutions of the novel dihydropyridine carboxylic acid derivatives. Include appropriate vehicle controls. Incubate for the desired exposure time (typically 24, 48, or 72 hours).

        • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][24]

        • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[4][6]

        • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[6][25]

        Lactate Dehydrogenase (LDH) Assay

        The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9][26] This assay is a direct measure of cell lysis.

        Causality Behind Experimental Choices: The LDH assay is advantageous as it directly measures cell death rather than metabolic activity. This can be a crucial distinction, as a compound may be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). For dihydropyridine derivatives, understanding whether the observed effects are due to cell death or a reduction in metabolic activity is key to elucidating their mechanism of action.

        LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sampling Sample Collection cluster_assay LDH Reaction cluster_readout Data Acquisition cell_seeding Seed and treat cells with dihydropyridine derivatives collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubation Incubate at room temperature add_reagent->incubation read_absorbance Measure absorbance at ~490 nm incubation->read_absorbance

        Caption: A simplified workflow for the LDH cytotoxicity assay.

        • Cell Seeding and Treatment: Plate and treat cells with the dihydropyridine derivatives as described for the MTT assay. Include controls for maximum LDH release (cell lysis with a detergent) and spontaneous LDH release (untreated cells).[8]

        • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

        • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture, which typically includes a substrate (lactate) and a tetrazolium salt.[26]

        • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

        • Absorbance Measurement: Measure the absorbance of the colored product at approximately 490 nm.

        Neutral Red (NR) Uptake Assay

        This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13][14] The amount of dye retained by the cells is proportional to the number of viable cells.

        Causality Behind Experimental Choices: The NR assay provides a quantitative measure of cell viability based on lysosomal integrity. This can be a useful orthogonal assay to the MTT assay, as it assesses a different cellular compartment. For dihydropyridine derivatives, evaluating lysosomal function can provide additional mechanistic insights.

        • Cell Seeding and Treatment: Plate and treat cells with the dihydropyridine derivatives.

        • Dye Incubation: After treatment, incubate the cells with a medium containing neutral red for a defined period.

        • Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.

        • Dye Extraction: Add a solubilization solution (e.g., acidified ethanol) to extract the dye from the cells.[12]

        • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[14][27]

        Resazurin (AlamarBlue) Assay

        The resazurin assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.[15][16] The fluorescence intensity is proportional to the number of viable cells.

        Causality Behind Experimental Choices: This assay is highly sensitive and offers a broad dynamic range.[17] Its homogeneous format (reagents are added directly to the cells) makes it particularly suitable for high-throughput screening. The fluorescent readout can be less prone to interference from colored compounds compared to colorimetric assays.

        • Cell Seeding and Treatment: Plate and treat cells with the dihydropyridine derivatives.

        • Resazurin Addition: Add the resazurin solution directly to the cell culture wells.[16]

        • Incubation: Incubate for 1-4 hours at 37°C.[16][28]

        • Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[15][16][28]

        Sulforhodamine B (SRB) Assay

        The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[20][22] The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

        Causality Behind Experimental Choices: A key advantage of the SRB assay is that it measures total biomass and is therefore less likely to be affected by compound-induced changes in cellular metabolism.[22] This makes it a valuable confirmatory assay, particularly if there is a concern that the dihydropyridine derivatives might interfere with mitochondrial or redox activity.

        • Cell Seeding and Treatment: Plate and treat cells with the dihydropyridine derivatives.

        • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).[19][20]

        • Staining: Stain the fixed cells with the SRB dye.

        • Washing: Wash the plates to remove unbound dye.[20]

        • Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).[19][20]

        • Absorbance Measurement: Measure the absorbance at approximately 565 nm.[29]

        Selecting the Appropriate Assay for Dihydropyridine Carboxylic Acid Derivatives

        For the initial screening of novel dihydropyridine carboxylic acid derivatives, a tiered approach is recommended. The MTT or Resazurin assays are excellent primary screening tools due to their high-throughput nature and sensitivity.[6][17] Given that some dihydropyridine derivatives have shown anticancer activity, these assays are well-suited for identifying compounds that inhibit cell proliferation or induce cell death.[1][30]

        Should a compound show significant activity in a metabolism-based assay, it is prudent to perform a confirmatory assay based on a different principle. The LDH assay is a strong candidate for this, as it directly measures cell death.[8] Alternatively, the SRB assay can be employed to confirm cytotoxicity by measuring total cell mass, which is independent of metabolic activity.[22]

        Ultimately, the choice of assay will depend on the specific research question. For a comprehensive understanding of the cytotoxic profile of novel dihydropyridine carboxylic acid derivatives, a combination of assays that probe different cellular functions is the most robust strategy. This approach minimizes the risk of false positives or negatives and provides a more complete picture of the compound's biological effects.

        References

        • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19).
        • Cytotoxicity MTT Assay Protocols and Methods | Springer N
        • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC. (2024, November 26).
        • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
        • Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf - NIH. (2023, May 1).
        • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
        • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Deriv
        • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC.
        • Cytotoxicity Assays | Thermo Fisher Scientific - US.
        • MTT assay protocol | Abcam.
        • MTT Assay Protocol for Cell Viability and Prolifer
        • Validation Study on Five Cytotoxicity Assays by JSAAE II.
        • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (2011, July 30).
        • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological.
        • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11).
        • LDH assay kit guide: Principles and applic
        • Sulforhodamine B (SRB)
        • Resazurin Assay Protocol - Cre
        • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9).
        • (PDF)
        • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines - MDPI. (2024, August 27).
        • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. (2012, March 2).
        • Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS.
        • SRB Assay / Sulforhodamine B Assay Kit (ab235935) - Abcam.
        • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences.
        • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
        • MTT Cell Proliferation Assay -
        • Resazurin Cell Viability Assay | Tribioscience.
        • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed. (2007, October 15).
        • DATA SHEET SRB Cytotoxicity Assay - Canvax. (2023, March 21).
        • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - ResearchG
        • 3T3 Neutral Red Uptake (NRU) Phototoxicity test - Joint Research Centre - European Union.
        • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024, October 4).
        • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
        • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures - MDPI. (2024, June 5).
        • Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) - Abcam.
        • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - ScienceOpen. (2016, May 19).
        • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS - p-care. (2022, April 18).
        • In vitro cytotoxicity test of medical devices - CleanControlling.
        • Resazurin assay for cell viability & cytotoxicity | BMG LABTECH. (2024, February 22).
        • MTT Proliferation Assay Protocol - ResearchG
        • Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
        • Analysis of Cell Viability by the Lact
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        Safety Operating Guide

        Personal protective equipment for handling 5-Ethynylpyridine-3-carboxylic acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Part 1: Executive Safety Summary

        Immediate Action Required: This compound is a bifunctional pyridine derivative containing both a carboxylic acid and a terminal alkyne. While classified primarily as an irritant, its specific structural motifs require protocols beyond standard organic handling to prevent long-term sensitization and reactive hazards.

        Hazard Identification (GHS Classification)
        Hazard ClassH-CodeStatementSignal Word
        Skin Irritation H315Causes skin irritation.[1][2][3]WARNING
        Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5]WARNING
        STOT-SE H335May cause respiratory irritation.[1][2]WARNING
        Acute Toxicity H302Harmful if swallowed (Data varies by vendor).WARNING

        Part 2: Strategic Risk Assessment (The "Why")

        As researchers, we do not simply follow rules; we mitigate risks based on chemical causality.

        • The Acidic Moiety (Carboxylic Acid): The pKa of the pyridine carboxylic acid suggests it exists as a zwitterion or salt depending on pH. In its free acid form, it is a potent mucosal irritant. Inhalation of fine dust will rapidly acidify mucous membranes in the respiratory tract, leading to acute inflammation (H335).

        • The Reactive Moiety (Terminal Alkyne): The ethynyl group at position 5 is the critical safety differentiator. Terminal alkynes are thermodynamically unstable in the presence of certain heavy metals.

          • Critical Risk:[6] Formation of Metal Acetylides . Contact with copper, silver, or mercury (often found in older plumbing or specific catalysts) can form shock-sensitive explosive salts.

        • Solubility Vectors: This compound is sparingly soluble in water but highly soluble in DMSO and DMF. These solvents are permeation enhancers , meaning they can carry the dissolved irritant through standard nitrile gloves and into the bloodstream.

        Part 3: Personal Protective Equipment (PPE) Matrix

        This matrix is designed for Self-Validating Safety : Before starting, verify the integrity of each barrier.

        Protection ZoneRecommended EquipmentTechnical Rationale & Validation
        Respiratory Fume Hood (Primary) Class II Type A2 or B2Validation: Sash must be at the calibrated height (usually 18"). Magnehelic gauge should read between 0.3–0.7 inches w.g. (or face velocity 80–100 fpm).Note: N95 respirators are a secondary backup only for weighing outside a hood (discouraged).
        Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Causality: Pyridine derivatives can degrade thin nitrile over time. Double gloving creates a sacrificial outer layer. Validation: Check for "pinholing" by inflating the glove with air before donning.
        Ocular Chemical Splash Goggles (ANSI Z87.1+)Causality: Fine powders drift. Safety glasses with side shields are insufficient for powders that are severe eye irritants (H319). Goggles provide a seal against airborne particulates.
        Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional)Rationale: Synthetic fibers (polyester) can melt into skin if a fire occurs. Cotton is preferred. Tyvek sleeves recommended if working with >5g quantities to prevent cuff contamination.

        Part 4: Operational Protocol (Step-by-Step)

        Phase 1: Weighing & Transfer

        The highest risk of exposure occurs during the transfer of the dry solid.

        • Static Control: Organic powders often carry static charges, causing them to "jump" or disperse. Use an anti-static gun or ionizer bar inside the balance draft shield before opening the vial.

        • The "Boat" Method: Do not weigh directly into a flask. Weigh onto a disposable weighing boat or glossy paper. This allows for a controlled pour and minimizes residue on the balance.

        • Solvent Dampening: If possible, pre-wet the receiving flask with the reaction solvent. Adding powder to a wet surface reduces dust cloud formation compared to dropping powder into a dry flask.

        Phase 2: Solubilization & Reaction

        Risk shifts from inhalation to transdermal absorption.

        • Solvent Choice: When dissolving in DMSO or DMF, treat the solution as "permeable." If a drop lands on your glove, change the outer glove immediately . Do not wait for the solvent to dry.

        • Inert Atmosphere: While the alkyne is stable in air, oxidative coupling (Glaser coupling) can occur over time. Flush the headspace with Nitrogen or Argon for long-term storage or heated reactions.

        Phase 3: Waste Disposal (CRITICAL)

        Standard organic waste protocols are insufficient due to the alkyne group.

        • Segregation: Dispose of in Non-Halogenated Organic waste streams.

        • Metal Exclusion: Ensure the waste container DOES NOT contain traces of Copper (Cu), Silver (Ag), or Mercury (Hg) salts.

          • Why? If you are running a "Click" reaction (CuAAC) using copper catalysts, the waste must be quenched (e.g., with EDTA or sulfide precipitants) to bind the copper before mixing with excess alkyne, preventing the formation of explosive Copper(I) acetylides [1].

        Part 5: Visualization of Safety Workflow

        The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points for safety validation.

        SafetyWorkflow cluster_warning CRITICAL HAZARD CONTROL Start Start: Chemical Retrieval PPE_Check PPE Validation (Glove Inflation/Hood Flow) Start->PPE_Check PPE_Check->Start Fail (Replace PPE) Weighing Weighing (Solid) Use Antistatic/Draft Shield PPE_Check->Weighing Pass Solubilization Solubilization (DMSO/DMF Risk Check) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Inert Gas Purge) Solubilization->Reaction Disposal Disposal (Check for Heavy Metals!) Reaction->Disposal Quench Catalyst

        Figure 1: Operational workflow emphasizing the critical disposal check for heavy metals to prevent acetylide formation.

        Part 6: Emergency Response

        IncidentImmediate Action
        Eye Contact Flush for 15 Minutes. Do not rub. The solid is abrasive and acidic. Use an eyewash station immediately. Consult an ophthalmologist if irritation persists.
        Skin Contact Soap and Water. If dissolved in DMSO, wash for 15 minutes, then apply a non-irritating moisturizer. Monitor for systemic effects (dizziness, nausea) due to enhanced absorption.
        Spill (Solid) Wet Wipe Method. Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol), then scoop into a bag. Treat as hazardous waste.

        References

        • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 5-Ethynylpyridine-3-carboxylic acid. Retrieved from

        • Fisher Scientific. (2024).[1][3] Safety Data Sheet: 5-Ethynylpyridine-3-carboxylic acid. Retrieved from

        • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from

        • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

        Sources

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.